molecular formula C8H13BrD4 B1145616 1-Bromooctane-3,3,4,4-d4 CAS No. 1219803-37-8

1-Bromooctane-3,3,4,4-d4

Cat. No.: B1145616
CAS No.: 1219803-37-8
M. Wt: 197.1492271
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromooctane-3,3,4,4-d4 (CAS 1219803-37-8) is a deuterated stable isotope reagent primarily utilized as a high-quality analytical standard in research and development . It is especially valuable in drug development processes and for applications such as High-Performance Liquid Chromatography (HPLC), where it aids in precise analytical measurements . This compound is a specialized version of 1-Bromooctane, an alkyl halide known for its role as a synthetic intermediate in organic chemistry . As a hazard compound, researchers must consult the relevant Material Safety Data Sheet (MSDS) for complete safety and handling information before use . This product is strictly for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2-tetradeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OSEHSPPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCC)C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of 1-Bromooctane-3,3,4,4-d4

[1]

Executive Summary

1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8) is a selectively deuterated isotopologue of 1-bromooctane.[1] Characterized by the replacement of four protium atoms with deuterium at the C3 and C4 positions, this compound serves as a critical tool in mechanistic toxicology and pharmacokinetic studies.

Its primary utility lies in the Deuterium Switch strategy—blocking metabolic oxidation at labile C-H sites to extend half-life or reduce toxic metabolite formation—and as a non-interfering internal standard in quantitative mass spectrometry.[1] This guide provides a comprehensive technical analysis of its properties, spectroscopic validation, and handling protocols.[2]

Physicochemical Profile

The introduction of deuterium (atomic mass ~2.014 Da) significantly alters the mass-dependent properties of the molecule while maintaining near-identical steric and electronic characteristics to the non-deuterated parent.

Comparative Properties Table
PropertyParent: 1-BromooctaneIsotopologue: 1-Bromooctane-3,3,4,4-d4Note / Causality
CAS Number 111-83-11219803-37-8 Specific to d4 variant
Formula C₈H₁₇BrC₈H₁₃D₄Br 4 H replaced by D
Molecular Weight 193.12 g/mol 197.15 g/mol +4.03 Da Mass Shift
Physical State Colorless LiquidColorless Liquid No phase change expected
Density (25°C) 1.118 g/mL~1.141 g/mL (Predicted)*Mass increase > Volume change
Boiling Point 201°C200–201°C Inverse isotope effect often negligible for heavy halides
Flash Point 78°C~78°C Kinetic flammability may decrease slightly
Lipophilicity (LogP) 4.9 (Est)4.88 (Est) C-D bonds are slightly less lipophilic

*Note: Density prediction is based on the molar mass ratio (197.15/193.12) assuming negligible molar volume contraction (Ubbelohde effect).

Spectroscopic Validation (The "Fingerprint")

To validate the identity of 1-Bromooctane-3,3,4,4-d4, researchers must look for the absence of signals in NMR and the shift of signals in MS.

A. Nuclear Magnetic Resonance (NMR)

The deuteration at C3 and C4 creates a "silent region" in the ¹H-NMR spectrum and introduces coupling patterns in the ¹³C-NMR spectrum.

  • ¹H-NMR (Proton):

    • Parent: Multiplets typically observed at δ 1.40–1.50 ppm (C3-H) and δ 1.25–1.35 ppm (C4-H).[1]

    • d4-Isotopologue: These multiplets are absent .

    • Neighboring Effects: The triplet at C2 (δ ~1.85 ppm) loses coupling to C3, potentially sharpening or changing multiplicity depending on long-range coupling.

  • ¹³C-NMR (Carbon):

    • C3 & C4 Signals: Instead of sharp singlets, these carbons appear as quintets (spin-spin coupling with two attached D atoms, J ~19-22 Hz) and are slightly upfield shifted (isotopic perturbation).

B. Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (M+):

    • Parent: m/z 192 (⁷⁹Br) / 194 (⁸¹Br).

    • d4-Isotopologue: m/z 196 (⁷⁹Br) / 198 (⁸¹Br) .[1]

  • Fragmentation:

    • Loss of propyl group (C3-C8) will differ.[1] The characteristic alkyl chain fragments will show +2 or +4 mass shifts depending on whether the fragment contains the C3/C4 region.

Synthesis Logic & Retro-synthetic Analysis

The synthesis of 1-Bromooctane-3,3,4,4-d4 requires a strategy that introduces deuterium across a specific bond, typically via the saturation of an alkyne or alkene precursor using deuterium gas (D₂).

Graphviz Pathway: Synthesis Workflow[1]

SynthesisPathwayStartPrecursor:3-Octyn-1-ol(CAS: 14916-80-4)InterIntermediate:1-Octanol-3,3,4,4-d4Start->Inter Saturation of Alkyne Reagent1D₂ Gas (Deuterium)Pd/C Catalyst(Reduction)Reagent1->InterReagent2PBr₃ or HBr/H₂SO₄(Bromination)ProductTarget:1-Bromooctane-3,3,4,4-d4Reagent2->ProductInter->Product Functional Group Transformation

Figure 1: Retro-synthetic pathway utilizing catalytic deuteration of an alkyne precursor followed by standard bromination.[1]

Mechanistic Insight: The reduction of the triple bond in 3-octyn-1-ol with D₂ gas over a Palladium catalyst ensures the addition of four deuterium atoms exactly at positions 3 and 4.[1] The hydroxyl group is then converted to a bromide using Phosphorus Tribromide (PBr₃), a standard SN2 substitution that preserves the isotopic integrity of the alkyl chain.

Applications in Drug Development (DMPK)[2]

The 3,3,4,4-d4 motif is specifically designed to probe metabolic pathways. Cytochrome P450 enzymes (CYPs) often attack alkyl chains at positions

1
The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond is shorter and stronger (bond dissociation energy ~ +5 kJ/mol) than the C-H bond due to lower zero-point vibrational energy.

  • Primary KIE: If C-H bond breakage at C3 or C4 is the rate-determining step (RDS) in metabolism, deuteration will significantly slow down the reaction (

    
    ).
    
  • Metabolic Shifting: If the C3/C4 site is blocked, the enzyme may be forced to attack a different, less favorable site, potentially altering the metabolite profile (Metabolic Switching).

Graphviz Pathway: Metabolic Stability Logic[1]

MetabolicLogicDrugAlkyl-Chain Drug CandidateOxidationCYP450 Attack(Oxidative Dealkylation)Drug->OxidationDecisionIs C3/C4 Deuterated?Oxidation->DecisionStableHigh Activation Energy (C-D)Reaction Slowed (KIE)Decision->Stable Yes (d4) UnstableStandard Activation Energy (C-H)Rapid OxidationDecision->Unstable No (H) Result1Increased Half-Life (t1/2)Reduced ClearanceStable->Result1Result2Rapid ClearanceToxic Metabolites?Unstable->Result2

Figure 2: Decision tree illustrating how deuteration at metabolic "soft spots" (C3/C4) utilizes the Kinetic Isotope Effect to enhance drug stability.

Handling & Safety Protocol

While 1-bromooctane-3,3,4,4-d4 is chemically stable, it shares the toxicity profile of alkyl bromides.

A. Safety Data (Based on Parent GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H400: Very toxic to aquatic life.[1][3]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1]

  • PPE: Nitrile gloves (0.11 mm thickness, break-through >480 min), safety glasses with side shields, and lab coat.

B. Storage & Stability[5][6]
  • Condition: Store at room temperature (15–25°C) in a tightly sealed container.

  • Light Sensitivity: Alkyl bromides can degrade/discolor (turn yellow) upon prolonged exposure to light due to bromine radical liberation.[1] Store in amber glass .

C. QC Protocol: Isotopic Enrichment Analysis

To verify >98% enrichment:

  • Prepare Sample: Dilute 10 µL of d4-bromide in 1 mL CDCl₃.

  • Acquire ¹H-NMR: Run 16 scans.

  • Integrate:

    • Set the C1-H₂ triplet (approx 3.4 ppm) to integral = 2.00.[1]

    • Integrate the region 1.25–1.50 ppm.

    • Calculation: Theoretical integral for parent = 12H. Theoretical for d4 = 8H.

    • Any excess integral in this region indicates incomplete deuteration.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8140, 1-Bromooctane. Retrieved from [Link]

  • Thornton, E. R. (1964). Solvolysis Mechanisms and Kinetic Isotope Effects. Annual Review of Physical Chemistry. Link to concept: [Link]

  • Fisher, M. B., et al. (2016). The Deuterium Switch: A Powerful Tool for the Optimization of Metabolic Stability. Drug Discovery Today.

1-Bromooctane-3,3,4,4-d4 chemical structure and stability

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Stability, and Application in DMPK Workflows

Executive Summary

1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8 / Custom variants) represents a high-precision tool for Drug Metabolism and Pharmacokinetics (DMPK) and mechanistic toxicology.[1] Unlike perdeuterated analogs (d17), this specific isotopologue offers a targeted mass shift (+4 Da) that avoids the "spectral clutter" of extensive labeling while providing a distinct mass spectrometry signature.

This guide details the structural integrity, synthesis logic, and stability profile of 1-Bromooctane-3,3,4,4-d4. It is designed for researchers requiring precise internal standards or metabolic probes to investigate oxidative dehalogenation and alkyl chain metabolism.

Structural Characterization & Physicochemical Identity

The strategic placement of deuterium at the C3 and C4 positions creates a "silent" region in the alkyl chain, distinct from the reactive headgroup (C1-Br) and the terminal tail.

1.1 Chemical Specifications
ParameterSpecification
Chemical Name 1-Bromooctane-3,3,4,4-d4
Formula

Molecular Weight 197.15 g/mol (vs. 193.13 for protio)
Isotopic Enrichment

Appearance Colorless to pale yellow liquid
Boiling Point ~201°C (predicted based on protio)
Density ~1.12 g/mL (slightly higher than protio 1.118 g/mL due to isotope effect)
Solubility Immiscible in water; soluble in EtOH, DMSO, Chloroform
1.2 Structural Visualization

The following diagram illustrates the carbon backbone and the specific deuteration zone (C3-C4), which is critical for understanding its NMR silence and metabolic resistance.

Structure Figure 1: 1-Bromooctane-3,3,4,4-d4 Structural Connectivity Br Br C1 C1 (H2) Br->C1 Polar Head C2 C2 (H2) C1->C2 C3 C3 (D2) C2->C3 C4 C4 (D2) C3->C4 Stable Zone C5 C5 (H2) C4->C5 C6 C6 (H2) C5->C6 C7 C7 (H2) C6->C7 C8 C8 (H3) C7->C8

[1]

Synthesis & Purification Logic

To achieve high isotopic purity at positions 3 and 4 without scrambling, a "bottom-up" synthetic route is preferred over H/D exchange, which is often non-specific for alkyl chains.

2.1 Recommended Synthetic Pathway

The most robust method involves the saturation of an alkyne precursor using deuterium gas. This ensures exactly four deuterium atoms are incorporated across the triple bond.

Precursor: 3-Octyn-1-ol Reagents:


 gas, Metal Catalyst (Pd/C or PtO2), 

.

Synthesis Figure 2: Synthetic Route via Alkyne Saturation Step1 Precursor: 3-Octyn-1-ol (Triple bond at C3-C4) Step2 Catalytic Deuteration (D2 Gas / Pd/C, 1 atm) Step1->Step2 Saturation Step3 Intermediate: 3,3,4,4-Tetradeuterio-1-octanol Step2->Step3 Yields ~95% Step4 Bromination (PBr3, 0°C -> RT) Step3->Step4 Appel Rxn or PBr3 Final Final Product: 1-Bromooctane-3,3,4,4-d4 Step4->Final Distillation

2.2 Purification Protocol
  • Quenching: The bromination reaction (

    
    ) must be quenched slowly with ice water to destroy phosphite byproducts.
    
  • Extraction: Extract with diethyl ether or hexanes.

  • Washing: Sequential washes with

    
     (remove acid), water, and brine.[2]
    
  • Distillation: Fractional distillation is required.[2][3][4]

    • Note: The boiling point will be nearly identical to the non-deuterated form. Separation from protio-impurities is impossible by distillation; high-purity precursors are mandatory.

Stability Profile: Chemical vs. Metabolic

Understanding the distinction between storage stability and metabolic stability is crucial for experimental design.

3.1 Chemical Stability (Shelf Life)

Chemically, the deuterium substitution offers negligible protection against standard degradation pathways like hydrolysis or photolysis. The C-Br bond remains the weak link.

  • Hydrolysis: Susceptible to

    
     displacement by water/hydroxide to form 1-octanol-d4.
    
  • Photolysis: Light exposure can cleave the C-Br bond (homolytic fission), leading to radical formation.

  • Elimination: Basic conditions will cause dehydrohalogenation to form 1-octene.

3.2 Metabolic Stability (In Vivo)

This is the primary advantage of the compound. The C-D bond is significantly stronger than the C-H bond (


 vs 

in zero-point energy terms, but kinetically up to 7-10x slower cleavage).
  • Primary Kinetic Isotope Effect (KIE): If metabolism involves oxidation at C3 or C4 (e.g.,

    
    -oxidation steps), the reaction rate will be significantly retarded (
    
    
    
    ).
  • Metabolic Switching: By blocking C3/C4, the molecule may force metabolic enzymes to attack the terminal methyl group (

    
    -oxidation) or the C1/C2 positions.
    
Applications in Drug Development[1][4][6][7][8][9][10][11]
4.1 Internal Standard (IS) for LC-MS/MS

1-Bromooctane-3,3,4,4-d4 is an ideal IS for quantifying alkyl halides or related lipids.

  • Mass Shift (+4 Da): This is optimal. A +1 or +2 shift often overlaps with natural isotopes (

    
    , 
    
    
    
    ). A +4 shift ensures a clean channel in Multiple Reaction Monitoring (MRM).
  • Co-Elution: Being deuterated, it co-elutes (or elutes slightly earlier) with the analyte, correcting for matrix effects and ionization suppression in real-time.

4.2 Mechanistic Toxicology

Used to probe "soft spots" in alkyl chains. If a drug candidate with an octyl chain shows toxicity due to a metabolite formed at C3/C4, substituting with this deuterated fragment can confirm the pathway by reducing the metabolite's formation.

Handling & Storage Protocols

To maintain the integrity of the isotopic label and the chemical functionality, strict adherence to the following protocol is required.

Protocol: Long-Term Storage
  • Container: Amber borosilicate glass vials with Teflon-lined caps (prevents photolysis and leaching).

  • Atmosphere: Overlay with Argon or Nitrogen gas before sealing. Alkyl bromides can oxidize or hydrolyze with atmospheric moisture.

  • Temperature: Store at

    
     for active use; 
    
    
    
    for long-term (>6 months).
  • Re-validation: Check purity via

    
    -NMR every 12 months.
    
    • Pass Criteria: Absence of triplet signals at the C3/C4 chemical shift region (approx 1.4 - 1.8 ppm, depending on solvent).

Protocol: Preparation of Stock Solution (1 mg/mL)
  • Equilibrate the vial to room temperature (prevents condensation).

  • Weigh

    
     of 1-Bromooctane-3,3,4,4-d4 into a 10 mL volumetric flask.
    
  • Dissolve in Methanol (LC-MS grade) or DMSO . Avoid protic solvents if using for reaction chemistry immediately.

  • Sonicate for 30 seconds.

  • Transfer to aliquots and freeze at

    
    .
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8140: 1-Bromooctane. [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[1] Drug News & Perspectives, 23(6), 398-404. [Link]

Sources

Strategic Sourcing and Validation of 1-Bromooctane-3,3,4,4-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Sourcing and Technical Validation of 1-Bromooctane-3,3,4,4-d4 Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Guide Audience: Medicinal Chemists, DMPK Scientists, and Procurement Specialists in Pharmaceutical R&D.[1]

Executive Summary

In the precision-driven field of deuterated drug discovery (deuterium switch) and quantitative bioanalysis, the specific positioning of deuterium atoms is non-negotiable. 1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8) is a specialized alkylating agent used primarily to introduce a stable octyl chain with metabolic blocking at the


 and 

positions relative to the functional group.[1]

Unlike the more common per-deuterated (d17) or terminal-deuterated (d3) analogs, the 3,3,4,4-d4 isotopologue is a precision tool.[1] It allows researchers to probe specific metabolic soft spots (e.g.,


-oxidation or hydroxylation at mid-chain carbons) without altering the lipophilicity or steric bulk of the terminal methyl group.[1]

This guide outlines the commercial landscape for this niche reagent, establishes a procurement strategy to avoid supply chain latency, and defines a self-validating Quality Control (QC) protocol to ensure isotopic fidelity.

Chemical Identity & Specifications

Before engaging suppliers, the technical requirements must be locked to prevent the accidental procurement of regioisomers (e.g., 1,1,2,2-d4).[1]

AttributeSpecification
Chemical Name 1-Bromooctane-3,3,4,4-d4
CAS Number (Deuterated) 1219803-37-8
CAS Number (Unlabeled) 111-83-1
Molecular Formula

Molecular Weight 197.15 g/mol
Isotopic Enrichment

98 atom % D
Chemical Purity

98% (GC)
Appearance Colorless to pale yellow liquid
Stability Light sensitive; store at Room Temperature (RT) or 4°C

The Commercial Supplier Landscape

The market for 1-Bromooctane-3,3,4,4-d4 is highly consolidated.[1] Unlike commodity reagents, this isotopologue is not typically stocked by generalist catalog houses (e.g., Sigma-Aldrich/Merck often stocks the d17 or d3 variants, but rarely the specific 3,3,4,4-d4).[1]

Tier 1: Primary Manufacturer (The Source)

C/D/N Isotopes (Quebec, Canada) is the definitive manufacturer of this specific isotopologue.[1] Most other listings found on the web are distributors reselling C/D/N stock.[1]

  • Catalog Number: D-7133

  • Availability: Typically Stocked (0.1g, 0.25g sizes).[1]

  • Direct Advantage: Lower cost, direct access to Certificate of Analysis (CoA) with specific lot data, and technical support regarding synthesis routes.[1]

Tier 2: Authorized Distributors

These suppliers list the product but fulfill via the primary manufacturer.[1] Use these if your organization has rigid vendor consolidation lists that exclude niche isotope labs.[1]

  • Fisher Scientific: Often lists C/D/N products under third-party codes (e.g., Product Code CDN-D-7133).[1]

  • LGC Standards: Acts as a high-compliance distributor for reference materials.[1]

  • Wilshire Technologies / Indofine: May list the compound but lead times will reflect back-ordering.

Tier 3: Custom Synthesis (The Backup)

If the specific lot is out of stock at C/D/N, the following Contract Research Organizations (CROs) have the capability to synthesize this molecule on demand, likely via the reduction of a 3-octyne or 3-octene precursor with


 gas followed by bromination.
  • Toronto Research Chemicals (TRC): High capability for custom deuteration.[1]

  • Cambridge Isotope Laboratories (CIL): While they have a massive catalog, specific regioisomers often require custom inquiry.[1]

Procurement Decision Logic

To optimize speed and cost, follow this sourcing workflow.

SourcingStrategy Start Requirement: 1-Bromooctane-3,3,4,4-d4 CheckCDN Check C/D/N Isotopes (D-7133) Start->CheckCDN InStock In Stock? CheckCDN->InStock DirectBuy Purchase Direct from C/D/N (Fastest/Lowest Cost) InStock->DirectBuy Yes CheckDist Check Approved Vendors (Fisher/LGC) InStock->CheckDist No (Vendor Restriction) CustomReq Initiate Custom Synthesis (TRC/CIL) InStock->CustomReq No (Global Backorder) DistStock Distributor Stock? CheckDist->DistStock DistBuy Purchase via Distributor (Higher Cost/Easier PO) DistStock->DistBuy Yes DistStock->CustomReq No

Figure 1: Decision matrix for sourcing rare isotopologues, prioritizing manufacturer direct access.

Technical Validation: A Self-Validating System

Trusting the label is insufficient in regulated drug development.[1] Deuterium scrambling (migration of D atoms to adjacent carbons) can occur during synthesis, particularly under acidic conditions.[1] Upon receipt, the following QC protocol serves as a self-validating system to confirm the label claims.

Protocol A: -NMR Verification (The "Silent Region" Test)

The most rapid validation method relies on the disappearance of signals in the specific methylene regions.[1]

  • Solvent: Dissolve ~10 mg sample in

    
     with TMS.
    
  • Reference Spectrum (Unlabeled):

    • 
       3.40 ppm (t, 2H, 
      
      
      
      )[1]
    • 
       1.85 ppm (quint, 2H, 
      
      
      
      )[1]
    • 
       1.42 ppm (m, 2H, 
      
      
      
      )[1]
    • 
       1.25-1.35 ppm (m, 8H, bulk chain)[1]
      
  • Validation Criteria (3,3,4,4-d4):

    • The Void: The multiplet signal at

      
       1.42 ppm (
      
      
      
      ) must be absent
      .
    • Integration Drop: The bulk methylene region (1.25-1.35 ppm) must integrate to 4H (representing C5, C6) rather than 8H.

    • Multiplicity Shift: The

      
       signal at 1.85 ppm will lose its coupling to 
      
      
      
      . Instead of a quintet (coupling to
      
      
      and
      
      
      ), it should appear as a triplet (coupling only to
      
      
      ), slightly broadened by deuterium coupling (
      
      
      ).
Protocol B: GC-MS Isotopic Enrichment Analysis

To confirm the "d4" is not a mixture of d3/d4/d5:

  • Method: EI (Electron Impact) ionization.[1]

  • Target Ion: Look for the molecular ion peak (

    
    ) and the characteristic alkyl fragment.[1]
    
  • Calculation:

    • Unlabeled 1-Bromooctane MW: 193 (for

      
      ) and 195 (for 
      
      
      
      ).[1]
    • Target Mass: You should observe peaks at m/z 197 (

      
      )  and 199 (
      
      
      
      )
      .[1]
    • Failure Mode: Significant peaks at m/z 196 or 195 indicate incomplete deuteration (d3 or d2 species).[1]

Handling and Utilization in Synthesis[5][6]

Storage Integrity

Alkyl bromides are susceptible to hydrolysis and photolytic degradation (turning yellow/brown due to


 liberation).[1]
  • Storage: Store under inert gas (

    
     or Ar) at ambient temperature. Refrigeration is acceptable but ensure the bottle warms to room temperature before opening to prevent condensation (water acts as a nucleophile).[1]
    
  • Stabilization: Some suppliers add Copper wire or Silver wool to scavenge free bromide, though C/D/N typically supplies high-purity neat liquid.

Application: The Metabolic Block

When using this reagent to synthesize a drug candidate, the 3,3,4,4-d4 pattern is specifically designed to slow down metabolism at the


-position.[1]
  • Mechanism: The Carbon-Deuterium bond is 6-10 times stronger than the Carbon-Hydrogen bond.[1]

  • Impact: If the primary metabolic route of your octyl chain is oxidation at C3 or C4, this isotopologue will significantly extend the half-life (

    
    ) of the compound via the Kinetic Isotope Effect (KIE).[1]
    

ValidationWorkflow Receipt Receive Shipment (Check Seal/Light Exposure) NMR 1H-NMR Analysis (CDCl3) Receipt->NMR CheckC3 Check 1.42 ppm Region NMR->CheckC3 PassC3 Signal Absent CheckC3->PassC3 Silent FailC3 Signal Present CheckC3->FailC3 Protons Detected MS GC-MS Analysis PassC3->MS Reject Reject / Contact Supplier FailC3->Reject CheckMass M+4 Peak Dominant? MS->CheckMass Release Release for Synthesis CheckMass->Release Yes (>98%) CheckMass->Reject No (<98%)

Figure 2: Quality Control workflow for validating isotopic purity upon receipt.

References

  • Russak, E. M., et al. (2019).[1] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2), 211-216.[1][2] (Context on Metabolic Blocking).

Sources

A Comprehensive Technical Guide to the Safety and Handling of Deuterated 1-Bromooctane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Deuteration in Modern Drug Development

In the landscape of pharmaceutical research and drug development, deuterated compounds have emerged as a pivotal tool for optimizing the therapeutic potential of molecules.[1][2] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, can significantly alter a drug's metabolic fate.[3][4][5] This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow metabolic processes involving C-H bond cleavage, potentially leading to improved pharmacokinetic profiles, reduced dosing frequencies, and more favorable safety profiles.[1][3]

Deuterated 1-bromooctane (1-bromooctane-d17) is a valuable building block and research tool within this paradigm. Its use in organic synthesis allows for the introduction of a deuterated octyl chain, enabling the creation of novel drug candidates or serving as an internal standard in metabolic and pharmacokinetic studies.[6][7] While the toxicological profile of a deuterated compound is often similar to its proteo-counterpart, the subtle yet significant physicochemical differences necessitate a thorough understanding of its safe handling, storage, and disposal.[1]

This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and drug development professionals on the safe and effective handling of deuterated 1-bromooctane, ensuring both personal safety and the integrity of experimental outcomes.

Compound Profile: 1-Bromooctane-d17

1-Bromooctane-d17 is the fully deuterated analog of 1-bromooctane. While its chemical reactivity is fundamentally similar to the non-deuterated version, its physical properties are slightly altered due to the increased mass of deuterium. These differences should be considered during experimental design.[1]

PropertyValueSource(s)
Chemical Name 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane[8]
Synonym(s) Octyl-d17 bromide, 1-Bromooctane-d17[9][10]
CAS Number 126840-36-6[9][10][11]
Molecular Formula C₈D₁₇Br or CD₃(CD₂)₇Br[10]
Molecular Weight ~210.23 g/mol [9][10][11]
Appearance Liquid[12]
Boiling Point ~201 °C (lit.)[9][11]
Melting Point ~-55 °C (lit.)[9][11]
Density ~1.217 g/mL at 25 °C[9][11]
Refractive Index n20/D ~1.4518 (lit.)[9]
Isotopic Purity Typically ≥98 atom % D[9]

Toxicological Profile and Hazard Identification

For handling and safety purposes, deuterated 1-bromooctane should be considered to have a hazard profile equivalent to its non-deuterated analog. It is a combustible liquid and is classified as very toxic to aquatic life with long-lasting effects.[9][13][14][15]

GHS Hazard Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids Category 4NoneWarningH227: Combustible liquid
Hazardous to the Aquatic Environment, Acute Hazard Category 1GHS09 (Environment)WarningH400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard Category 1GHS09 (Environment)WarningH410: Very toxic to aquatic life with long lasting effects

(Data synthesized from multiple SDS sources for 1-bromooctane and its deuterated analog).[9][14][15][16]

Primary Routes of Exposure and Potential Health Effects:

  • Inhalation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[12] While general use may not require respiratory protection, ensure adequate ventilation at all times.[17][18]

  • Skin Contact: Causes skin irritation.[12][13] Prolonged or repeated contact can lead to dermatitis. It is crucial to wear appropriate chemical-resistant gloves.[19]

  • Eye Contact: Causes serious eye irritation.[13] Direct contact can result in redness and pain.

  • Ingestion: Ingestion is not an expected route of occupational exposure but may be harmful if it occurs.[15] Symptoms can include nausea and vomiting. Do not induce vomiting if ingested.[20][21]

While no specific carcinogenicity data is available for 1-bromooctane-d17, many halogenated hydrocarbons are treated with caution, and some are suspected carcinogens.[19][22] Therefore, minimizing exposure is the most critical safety principle.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling deuterated 1-bromooctane.

Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Least Effective Eng_Controls Engineering Controls (Fume Hood, Ventilation) Admin_Controls Administrative Controls (SOPs, Training, Labeling) Eng_Controls->Admin_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin_Controls->PPE

Caption: Hierarchy of safety controls for handling chemical reagents.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Planning:

    • Before beginning work, consult the Safety Data Sheet (SDS) for 1-bromooctane-d17.[1]

    • Ensure an appropriate spill kit and absorbent materials are readily available.[1][22]

    • Verify that the chemical fume hood is operational and that a safety shower and eyewash station are accessible.[17][18][22]

  • Donning Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[17][19]

    • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Viton®). Inspect gloves for any signs of degradation or puncture before use.[19][20][22]

    • Body Protection: A lab coat or chemical-resistant apron must be worn to prevent skin contact.[17][19]

  • Chemical Handling:

    • Conduct all transfers and manipulations of deuterated 1-bromooctane inside a certified chemical fume hood to minimize inhalation exposure.[1][19][22]

    • Use grounded equipment and take measures to prevent the buildup of electrostatic charge, as the material is combustible.[12][13][20]

    • Keep containers tightly closed when not in use.[13][22]

  • Post-Handling Procedures:

    • After handling, remove gloves using the proper technique to avoid contaminating your skin.[20]

    • Wash hands thoroughly with soap and water.[19][23]

    • Clean the work area and decontaminate any equipment used.

Storage and Incompatibility

Proper storage is critical to maintain the chemical's purity and ensure safety.

  • Storage Conditions: Store containers in a cool, dry, and well-ventilated area.[12][13][17][22] The storage area should be away from heat, sparks, open flames, and other sources of ignition.[15][17][18]

  • Container Integrity: Keep containers tightly closed to prevent moisture ingress, which could lead to H/D exchange and isotopic dilution, and to prevent the release of vapors.[1][13][22]

  • Incompatible Materials: Store separately from strong oxidizing agents and strong bases.[12][17][18]

Spill Management and First Aid

Prompt and correct response to spills and exposures is crucial.

Spill Response Workflow

Spill_Response_Workflow start Spill Occurs evacuate Evacuate & Alert Evacuate non-essential personnel. Alert colleagues and supervisor. start->evacuate ppe Don PPE Wear appropriate PPE: - Respirator (if large spill) - Goggles & Face shield - Chemical-resistant gloves - Lab coat/apron evacuate->ppe contain Contain & Absorb Cover spill with inert absorbent material (e.g., sand, vermiculite). Prevent entry into drains. ppe->contain collect Collect Waste Carefully collect absorbed material into a labeled, sealable container. contain->collect clean Decontaminate Clean the spill area thoroughly. collect->clean dispose Dispose Dispose of waste container as halogenated hazardous waste. clean->dispose end Area Safe dispose->end

Caption: Step-by-step workflow for managing a chemical spill.

First Aid Measures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15][19] Remove contaminated clothing and wash it before reuse.[19] Seek medical attention if irritation persists.[13][15]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[21][23]

  • In Case of Inhalation: Move the person to fresh air.[15][19] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[19] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[20] Rinse mouth with water.[19][23] Never give anything by mouth to an unconscious person.[20] Seek immediate medical attention.

Waste Disposal

Deuterated 1-bromooctane is a halogenated organic compound and must be disposed of as regulated hazardous waste.[22][24]

  • Waste Segregation: Do not mix halogenated hydrocarbon waste with non-halogenated solvent waste.[19][24] Commingling can significantly increase disposal costs and complexity.[24]

  • Waste Collection: Collect all waste (including contaminated absorbent material from spills) in a dedicated, leak-proof, and clearly labeled container.[19][24] The label should accurately list the contents, including "Deuterated 1-Bromooctane" and appropriate hazard warnings.[24]

  • Disposal Procedures: Keep the waste container tightly closed and store it in a designated waste accumulation area.[19][24] Follow all institutional, local, and national environmental regulations for the disposal of hazardous chemical waste.[14][18]

Conclusion

Deuterated 1-bromooctane is an important tool in the arsenal of the modern medicinal chemist and drug development scientist. While its deuteration offers unique advantages for research, its fundamental chemical hazards as a combustible, irritant, and environmentally toxic halogenated hydrocarbon remain. Adherence to the principles outlined in this guide—prioritizing engineering controls, consistently using appropriate PPE, and following established protocols for storage, spill management, and waste disposal—is paramount. Always consult the most current Safety Data Sheet (SDS) from your supplier before commencing any work. By integrating these safety practices into every workflow, researchers can handle this valuable compound with confidence, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • BenchChem. (2025).
  • LGC Standards. (n.d.). 1-Bromooctane-d17 | CDN-D-1725-0.25G. LGC Standards.
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.).
  • Braun Research Group. (n.d.).
  • Latham & Watkins. (n.d.).
  • Salamandra. (2025, January 31).
  • Unknown Supplier. (2024, January 27).
  • ECHEMI. (n.d.). 1-BROMOOCTANE-D17 126840-36-6. ECHEMI.
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • TCI Chemicals. (2023, March 4).
  • Pallav Chemicals. (n.d.).
  • Fisher Scientific. (2010, November 16).
  • Labogens. (2016, May 12).
  • Sigma-Aldrich. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 1-Bromooctane-d17 | CAS 126840-36-6. SCBT.
  • S. D. Fine-Chem Limited. (n.d.).
  • MilliporeSigma. (2025, October 15).
  • Thermo Fisher Scientific. (2010, November 16).
  • Spectrum Chemical. (2011, September 2).
  • PubChem. (n.d.). 1-Bromooctane.
  • AquigenBio. (2024, July 19).
  • Nature Portfolio. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Essential Role of 1-Bromooctane in Modern Organic Synthesis.
  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
  • Simson Pharma. (2025, May 29).
  • Loba Chemie. (2016, May 12). 1-BROMOOCTANE FOR SYNTHESIS MSDS.

Sources

Strategic Utilization of Deuterated Alkyl Halides: From Metabolic Tuning to Optoelectronic Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of deuterium (


 or D) into small molecules has evolved from a niche mechanistic probe to a cornerstone of modern drug design and materials science. Deuterated alkyl halides—specifically iodomethane-

(

) and bromoethane-

(

)—serve as the primary electrophilic vectors for introducing these isotopic modifications.

This guide analyzes the utility of these reagents across three critical domains:

  • Pharmaceuticals: Leveraging the Kinetic Isotope Effect (KIE) to improve pharmacokinetic (PK) profiles (the "Deuterium Switch").[1]

  • Optoelectronics: Enhancing the operational lifetime of OLED materials by suppressing high-energy vibrational degradation.

  • Bioanalysis: Synthesizing Stable Isotope Labeled (SIL) internal standards for quantitative LC-MS/MS.

The Physicochemical Basis: Why Deuterium?

The utility of deuterated alkyl halides rests on the fundamental difference in mass between protium (


) and deuterium (

). While the electronic properties (sterics, lipophilicity) remain virtually identical, the vibrational frequency of the carbon-deuterium bond is significantly lower.
The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond has a lower Zero-Point Energy (ZPE) than the Carbon-Hydrogen (C-H) bond.[1] This lowers the ground state energy, increasing the activation energy (


) required to cleave the bond.

Table 1: Comparative Bond Properties

PropertyC-H BondC-D BondImpact
Reduced Mass (

)
~0.92~1.71Lower vibrational frequency for C-D.
Bond Dissociation Energy Baseline+1.2 to 1.5 kcal/molC-D is harder to break (homolytic/heterolytic).
Bond Length ~1.09 Å~1.09 Å (slightly shorter average)Negligible steric change; target binding is retained.
Primary KIE (

)
1.06.0 – 9.0 (max)Significantly slows rate-determining cleavage steps.

Pharmaceutical Applications: The "Deuterium Switch"

In drug discovery, "metabolic hotspots"—positions on a molecule prone to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes—often limit a drug's half-life. By alkylating these positions with deuterated halides (e.g., converting a phenol to a


 group using 

), researchers can induce a primary KIE.
Case Study: Deutetrabenazine (Austedo®)

Deutetrabenazine is the first deuterated drug approved by the FDA (2017).[2][3] It is a VMAT2 inhibitor for Huntington’s chorea.[4]

  • The Problem: Tetrabenazine has a short half-life due to rapid O-demethylation by CYP2D6.

  • The Solution: Replacing the two methoxy groups (

    
    ) with deuterated methoxy groups (
    
    
    
    ).
  • The Result: The C-D bond resists CYP2D6 oxidative cleavage. This increases the active metabolite's half-life, reduces dosing frequency, and lowers peak plasma concentration (

    
    ), thereby reducing adverse side effects.
    
Mechanism of Action Diagram

The following diagram illustrates how deuterated alkylation shifts the metabolic pathway.

MetabolicShunt Drug Parent Drug (Methoxy Group) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP High Affinity Metabolite_H Rapid Clearance (Inactive Metabolite) CYP->Metabolite_H Fast C-H Cleavage (kH) Metabolite_D Slower Clearance (Extended Half-Life) CYP->Metabolite_D Slow C-D Cleavage (kD << kH) Deut_Drug Deuterated Drug (-OCD3) Deut_Drug->CYP Identical Affinity

Figure 1: The Deuterium Kinetic Isotope Effect acts as a metabolic "brake," shunting the drug away from rapid clearance pathways.

Technical Protocol: O-Methylation using Iodomethane-

Safety Warning (Critical)
  • Hazard: Iodomethane-

    
     (
    
    
    
    ) is a volatile alkylating agent. It is highly toxic and a suspected carcinogen .[5]
  • Control: All operations must occur in a certified chemical fume hood. Double-gloving (nitrile/laminate) is required.

  • Neutralization: Keep a solution of 10% aqueous ammonia or sodium thiosulfate nearby to quench spills.

Experimental Workflow

Reaction:



  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the phenolic substrate (1.0 eq) in anhydrous Acetone or DMF (Dimethylformamide).

    • Note: Acetone is preferred for easy workup; DMF is required for low-solubility substrates.

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 - 2.0 eq). Stir at Room Temperature (RT) for 15-30 minutes to ensure anion formation.
    
  • Alkylation:

    • Cool the mixture to

      
       (ice bath) to prevent volatilization of the alkyl halide.
      
    • Add Iodomethane-

      
        (1.1 - 1.2 eq) dropwise via syringe.
      
    • Tip:

      
       is expensive. Use a gas-tight syringe to prevent dripping/loss.
      
  • Reaction: Allow to warm to RT and stir. Monitor by TLC or LC-MS (typically 2-12 hours).

  • Quench & Workup: Dilute with EtOAc, wash with water/brine to remove inorganic salts. Dry over

    
     and concentrate.
    
Workflow Diagram

ProtocolFlow Start Substrate Preparation (Anhydrous Solvent + K2CO3) Cooling Cool to 0°C (Minimize Volatility) Start->Cooling Addition Add Iodomethane-d3 (Dropwise, 1.1 eq) Cooling->Addition Reaction Stir at RT (Monitor LC-MS) Addition->Reaction Quench Quench & Extraction (Remove Salts) Reaction->Quench

Figure 2: Step-by-step synthetic workflow for deuterated methylation.

Beyond Pharma: OLED Materials

A rapidly growing application for deuterated alkyl halides is in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).

  • The Challenge: Blue OLED emitters degrade rapidly due to "hot electron" induced bond cleavage. High-energy excited states transfer energy to C-H vibrational modes, breaking the bond.

  • The Deuterium Solution: Replacing C-H with C-D in the host material (e.g., deuterated Alq3 or Ir complexes) decouples the excited state energy from the bond vibration.

  • Outcome: This can extend the operational lifetime of blue OLEDs by 5x to 20x without altering the emission color.

References

  • FDA Center for Drug Evaluation and Research. (2017). NDA Approval: Austedo (deutetrabenazine). U.S. Food and Drug Administration.[2] [Link]

  • Schmidt, C. (2017). First deuterated drug approved.[2] Nature Biotechnology. [Link]

  • Tung, R. (2010). The Development of Deuterium-Containing Drugs.[2][4][6] Innovations in Pharmaceutical Technology. [Link]

  • OLED-Info. (2023). What can deuterium do for OLED displays?[Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Iodide.[Link]

Sources

Methodological & Application

1-Bromooctane-3,3,4,4-d4 for quantitative analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 1-Bromooctane using 1-Bromooctane-3,3,4,4-d4 by LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in Quantifying Alkylating Agents

1-Bromooctane is a primary alkyl halide utilized extensively as an intermediate and alkylating agent in organic synthesis, particularly within the pharmaceutical industry.[1][2] Its presence, even at trace levels as a genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs) or as an unreacted starting material, necessitates highly sensitive and accurate quantification. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for such analyses due to its unparalleled sensitivity and selectivity.[3][4]

However, the reliability of LC-MS/MS data is critically dependent on mitigating analytical variability. Complex sample matrices, such as those encountered in drug substance testing or biological studies, can introduce significant interference, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal, compromising data integrity.[5][6][7] The most robust and widely accepted strategy to counteract these challenges is the use of a stable isotope-labeled internal standard (SIL-IS) through the principle of Isotope Dilution Mass Spectrometry (IDMS).[8][9]

This application note provides a comprehensive, field-proven guide to developing and validating a quantitative LC-MS/MS method for 1-bromooctane. We employ 1-Bromooctane-3,3,4,4-d4 as the internal standard. This deuterated analog is the ideal mimic for the target analyte; it shares virtually identical physicochemical properties, extraction efficiencies, and chromatographic retention times, yet is distinguishable by the mass spectrometer.[10][11] This ensures that any variations encountered during sample processing or ionization are mirrored by the internal standard, allowing for highly accurate and precise quantification.[8][12] This protocol is designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of using 1-Bromooctane-3,3,4,4-d4 lies in the IDMS technique.[13][14] By adding a precisely known quantity of the deuterated standard to the sample at the very beginning of the workflow, it acts as a perfect surrogate for the native analyte. Any physical loss during sample extraction or variability in instrument response will affect both the analyte and the standard equally. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, providing a self-validating measurement system.[15]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Start Sample + Known Amount of 1-Bromooctane-d4 (IS) Extract Extraction (e.g., LLE) Start->Extract Analyte & IS subjected to same conditions Evap Evaporation & Reconstitution Extract->Evap Potential for analyte/IS loss. Ratio remains constant. LC LC Separation (Co-elution) Evap->LC MS MS/MS Detection (Differentiation by mass) LC->MS Data Data Acquisition (Peak Area Ratio of Analyte / IS) MS->Data Result Accurate Quantification Data->Result Ratio corrects for variability

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow.

Experimental Protocols

Materials and Reagents
  • Analytes: 1-Bromooctane (CAS 111-83-1), Purity >98%

  • Internal Standard: 1-Bromooctane-3,3,4,4-d4 (Isotopic Enrichment >98 atom % D)[16]

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane (HPLC Grade)

  • Sample Matrix: Blank API, plasma, or relevant diluent.

Preparation of Standards and Quality Controls (QCs)
  • Causality: Preparing accurate stock solutions is the foundation of quantitative analysis. Serial dilutions in the same matrix as the unknown samples (e.g., dissolved blank API) are crucial to mimic the final sample composition and accurately build the calibration curve.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of 1-Bromooctane and 1-Bromooctane-d4 into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.

  • Working Standard Solutions: Perform serial dilutions of the 1-Bromooctane primary stock with 50:50 Acetonitrile:Water to prepare calibration standards. A typical concentration range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 1-Bromooctane-d4 primary stock with 50:50 Acetonitrile:Water. This concentration is chosen to provide a strong, stable signal without saturating the detector.

  • Quality Control (QC) Samples: Prepare QC samples in the same matrix as the study samples at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High. These are prepared from a separate weighing of the 1-Bromooctane stock to ensure an unbiased assessment of accuracy and precision.[17]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Causality: 1-Bromooctane is a non-polar compound.[1] LLE with a water-immiscible organic solvent like MTBE is a highly effective technique to isolate it from polar matrix components (e.g., salts in an API matrix or proteins in plasma), thereby reducing matrix effects and improving method robustness.

  • Aliquot: To 500 µL of each standard, QC, and unknown sample in a 2 mL microcentrifuge tube, add 50 µL of the IS Working Solution (100 ng/mL).

  • Vortex: Briefly vortex each tube for 10 seconds to ensure homogenization of the IS with the sample. This step is critical for the IDMS principle to hold true.[13]

  • Extraction: Add 1 mL of MTBE.

  • Mix: Cap and vortex vigorously for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Centrifuge: Centrifuge at 10,000 x g for 5 minutes to achieve complete phase separation.

  • Transfer: Carefully transfer the upper organic layer (~900 µL) to a new set of tubes, avoiding the aqueous layer and any interfacial precipitate.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Causality: The chromatographic method is designed to separate 1-bromooctane from matrix interferences, while the mass spectrometer settings are optimized for maximum sensitivity and specificity. A C18 column is chosen for its affinity for non-polar compounds. A gradient elution ensures a sharp peak shape and efficient run time.[18] Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for non-polar, volatile compounds like 1-bromooctane compared to Electrospray Ionization (ESI). Multiple Reaction Monitoring (MRM) provides two levels of mass filtering (precursor and product ions), ensuring exceptional selectivity.[19]

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides robust and reproducible separations.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 2.6 µm)Excellent retention and separation for non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the non-polar analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 80% B to 95% B over 3 min, hold at 95% B for 1 min, return to 80% BEnsures sharp peak elution and column cleanup.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis.
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive ModeSuperior ionization for less polar, volatile compounds.
MRM Transitions See Table 2Optimized for specificity and sensitivity.
Source Temp 450°COptimized for efficient desolvation and ionization.
Dwell Time 100 msSufficient time to acquire >15 data points across a peak.

Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions Note: These transitions are theoretical and must be empirically optimized by infusing a standard solution of each compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Bromooctane 193.1/195.1 [M+H]+113.1~15
1-Bromooctane-d4 197.1/199.1 [M+H]+117.1~15

The characteristic 1:1 isotopic pattern of bromine (⁷⁹Br/⁸¹Br) results in two precursor ions for each compound, M and M+2. Monitoring the most abundant transition (e.g., 193.1 -> 113.1) is typical.

Method Validation and Data Analysis

A full method validation should be performed according to regulatory guidelines (e.g., FDA or ICH M10) to ensure the method is fit for its intended purpose.[17][20][21]

cluster_Validation Bioanalytical Method Validation Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Recovery Recovery Matrix Matrix Effect Stability Stability

Caption: Key parameters for a comprehensive method validation.
Data Processing
  • Integration: Integrate the peak areas for the analyte (1-Bromooctane) and the IS (1-Bromooctane-d4) in each injection.

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

  • Calibration Curve: Plot the PAR versus the nominal concentration for the calibration standards. Perform a linear regression, weighted by 1/x² to ensure accuracy at the lower end of the curve.

  • Quantification: Determine the concentration of 1-Bromooctane in QC and unknown samples by back-calculating from their PAR using the regression equation of the calibration curve.

Acceptance Criteria & Representative Data

The following table summarizes typical acceptance criteria based on FDA guidance and shows example data for a successful validation.[20]

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMeets criteria
LLOQ S/N > 10, Accuracy within ±20%, Precision ≤20%1 ng/mL
Accuracy (QCs) Mean concentration within ±15% of nominal96.5% - 104.2%
Precision (QCs) RSD or CV ≤15%≤ 8.5%
Matrix Effect IS-normalized matrix factor CV ≤15%8.9%
Recovery Consistent and reproducible~85%
Stability % Change within ±15% (Freeze-thaw, bench-top, long-term)Meets criteria

Advanced Topic: Derivatization for Enhanced Sensitivity

For applications requiring ultra-trace quantification, derivatization can significantly enhance ionization efficiency in ESI mode. Alkylating agents like 1-bromooctane can be reacted with nucleophilic reagents that contain a permanently charged or easily ionizable moiety.

  • Strategy: A common approach involves derivatization with a pyridine-containing reagent, such as 4-dimethylaminopyridine (4-DMAP) or its analogs.[22][23] This reaction forms a quaternary pyridinium salt, which is permanently charged and highly responsive in positive ion ESI-MS/MS.

  • Benefit: This can lower the limit of quantification by one or two orders of magnitude, which is critical for meeting stringent GTI limits. The derivatization reaction must be optimized for time, temperature, and reagent concentration to ensure it is reproducible and quantitative.[24]

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of 1-bromooctane, leveraging the power of its deuterated analog, 1-Bromooctane-3,3,4,4-d4, as an internal standard. The use of Isotope Dilution Mass Spectrometry effectively mitigates common analytical challenges such as matrix effects and sample loss, ensuring the highest degree of accuracy and precision.[8][25] The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the framework for method validation, offer a comprehensive guide for scientists in pharmaceutical development and quality control. By adhering to these principles, laboratories can generate high-quality, defensible data essential for regulatory submissions and critical decision-making.

References

  • Google. (n.d.). Current time information in New York, NY, US.
  • Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis.
  • National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • Custom Synthesis. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Taylor & Francis Online. (2024, April 5). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • International Journal of Pharmaceutical and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • PubMed. (2013, February 23). A New Derivatization Reagent for LC-MS/MS Screening of Potential Genotoxic Alkylation Compounds.
  • ResearchGate. (2013, April). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • ResearchGate. (2025, August 7). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds | Request PDF.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
  • ResearchGate. (n.d.). Isotope dilution mass spectrometry. Chapter 17.
  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.
  • ResearchGate. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • PubMed. (2019, March 1). Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma.
  • ResearchGate. (n.d.). Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma | Request PDF.
  • ResearchGate. (2025, August 5). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
  • LCGC International. (2022, April 15). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.
  • CymitQuimica. (n.d.). CAS 111-83-1: 1-Bromooctane.
  • ChemicalBook. (2026, February 19). The Chemistry of 1-Bromooctane: A Deep Dive into Its Synthesis and Applications in Pharmaceuticals.
  • BenchChem. (2025). Determining the Purity of 1-Bromooctane: A Comparative Guide to GC-MS and NMR Methods.
  • CDN Isotopes. (n.d.). 1-Bromooctane-3,3,4,4-d4.
  • ChemicalBook. (n.d.). 1-Bromooctane synthesis.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Semantic Scholar. (2005, November 1). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs.
  • CAS Common Chemistry. (n.d.). 1-Bromooctane.
  • National Center for Biotechnology Information. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC.
  • YouTube. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101).
  • SlideShare. (n.d.). QUANTITATIVE MASS SPECTROMETRY.
  • Hilaris. (2013, February 25). A Rapid and Sensitive LC–MS/MS Assay for the Quantitation of Bromantane in Human Plasma.

Sources

Application Note: Precision Lipidomics using 1-Bromooctane-3,3,4,4-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromooctane-3,3,4,4-d4 as a tracer in lipid metabolism studies Content Type: Application Note & Protocol Audience: Senior Researchers, Lipidomics Specialists, and Metabolic Engineers.

From Synthetic Precursor to High-Fidelity Metabolic Tracer[1]

Abstract

In the elucidation of lipid metabolic flux, the structural fidelity of the tracer is paramount. 1-Bromooctane-3,3,4,4-d4 (CDN Isotopes D-7133) serves as a high-value synthetic scaffold for generating [3,3,4,4-d4]-Octanoic Acid (Caprylic Acid) , a medium-chain fatty acid (MCFA) tracer. Unlike uniform labeling, the specific deuteration at positions 3 and 4 provides a unique mechanistic advantage: it targets the


-oxidation cleavage site, allowing researchers to precisely measure mitochondrial flux kinetics via the Kinetic Isotope Effect (KIE) or to track the first cycle of chain shortening with mass spectrometry. This guide details the conversion of the precursor, the biological application in mitochondrial profiling, and the downstream mass spectrometric quantification.

Part 1: Technical Background & Mechanism

The Strategic Advantage of the 3,3,4,4-d4 Pattern

Standard lipid tracers often use terminal labeling (


-labeling) or uniform labeling (U-13C). However, the 3,3,4,4-d4  pattern offers specific utility for 

-oxidation studies:
  • Position C3 (Beta-Carbon): This is the site of the primary dehydrogenation step catalyzed by Acyl-CoA Dehydrogenase.

    • Mechanistic Probe: The presence of deuterium at C3 induces a primary Kinetic Isotope Effect (KIE) . Since the C-D bond is stronger than the C-H bond, the rate of oxidation is measurably reduced. This allows the compound to act as a "metabolic brake" to identify rate-limiting steps or to stabilize the tracer for longer-term distribution studies.

  • Flux Tracking: Upon the completion of one cycle of

    
    -oxidation, the C1 and C2 carbons are cleaved as Acetyl-CoA. The original C3 and C4 (carrying the deuterium tags) become the new C1 and C2  of the shortened Hexanoyl-CoA.
    
    • Result: A distinct mass shift transition from the parent octanoyl species to the chain-shortened hexanoyl species, retaining the label but changing its positional context.

Chemical Pathway: Precursor to Tracer

1-Bromooctane-3,3,4,4-d4 is an alkylating agent. For metabolic studies, it is chemically converted to [3,3,4,4-d4]-Octanoic Acid prior to biological administration.

  • Precursor: 1-Bromooctane-3,3,4,4-d4 (

    
    )
    
  • Target Tracer: [3,3,4,4-d4]-Octanoic Acid (

    
    )
    
  • Biological Substrate: Rapidly enters mitochondria independent of the Carnitine Shuttle (unlike Long-Chain Fatty Acids), making it an ideal probe for intrinsic mitochondrial health.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Tracer (Octanoic Acid-d4)

Note: This step converts the commercial bromide into the metabolically active fatty acid.

Reagents:

  • 1-Bromooctane-3,3,4,4-d4 (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Dry Diethyl Ether (Solvent)

  • Dry Carbon Dioxide (

    
    ) gas or Dry Ice (Note: Grignard carboxylation adds a carbon, making Nonanoic acid. To maintain C8 chain length , use the Cyanide/Hydrolysis method or Oxidation of the Alcohol).
    
  • Recommended Route (Direct Oxidation):

    • Hydrolysis: Convert Bromide to Alcohol using

      
      /DMSO at 80°C.
      
    • Jones Oxidation: Convert Alcohol to Acid using Chromium Trioxide (

      
      ) in dilute sulfuric acid.
      

Workflow:

  • Hydrolysis: Dissolve 1-Bromooctane-3,3,4,4-d4 (100 mg) in DMSO (2 mL). Add 5M NaOH (1 mL). Heat to 80°C for 4 hours. Extract with hexane to recover [3,3,4,4-d4]-1-Octanol.

  • Oxidation: Dissolve the alcohol in Acetone at 0°C. Add Jones Reagent dropwise until the orange color persists. Stir for 1 hour.

  • Purification: Quench with isopropanol. Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Validation: Verify product via GC-MS. Target Mass: 148.24 m/z (Parent Ion).

Protocol B: Mitochondrial Beta-Oxidation Flux Assay

Application: Measuring fatty acid oxidation rates in HepG2 hepatocytes.

Materials:

  • [3,3,4,4-d4]-Octanoic Acid (Sodium Salt) - Prepared from Protocol A.

  • HepG2 cells (ATCC HB-8065).

  • Assay Media: DMEM (Glucose-free, 0.5 mM L-Carnitine).

  • Internal Standard: [U-13C]-Octanoic Acid (for normalization).

Step-by-Step Methodology:

  • Conjugation:

    • Prepare a 5 mM stock of d4-Octanoic acid in 10% BSA (Fatty Acid Free).

    • Incubate at 37°C for 30 mins to allow conjugation. Molar ratio FA:BSA should be ~4:1.

  • Pulse Labeling:

    • Seed HepG2 cells in 6-well plates (

      
       cells/well).
      
    • Wash cells 2x with PBS.

    • Add Assay Media containing 100 µM [3,3,4,4-d4]-Octanoic Acid .

    • Incubate for timepoints: T=0, 15, 30, 60, 120 min.

  • Quenching & Extraction:

    • Aspirate media. Quickly wash with ice-cold PBS.

    • Add 800 µL Ice-Cold Methanol:Water (80:20) to quench metabolism.

    • Scrape cells and transfer to cryovials.

    • Vortex 1 min. Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (Metabolites).

  • Derivatization (Optional but Recommended for Acids):

    • Evaporate supernatant under Nitrogen.

    • Resuspend in 50 µL 3-Nitrophenylhydrazine (3-NPH) solution for carboxyl derivatization (increases MS sensitivity).

Protocol C: LC-MS/MS Quantification & Analysis

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

LC Parameters:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

MS Transitions (MRM Mode):

  • Note: Transitions depend on whether the analyte is free acid or CoA-ester. Below are for Free Fatty Acids (Negative Mode).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Description
Octanoic Acid-d4 147.2 ([M-H]-)103.1 15Parent Tracer (Loss of CO2)
Octanoic Acid-d0 143.299.115Endogenous Background
Hexanoic Acid-d4 119.2 75.1 15Cycle 1 Product (Chain Shortened)
Acetyl-CoA 808.2408.135C1-C2 Cleavage Product (Unlabeled)

Data Interpretation:

  • Enrichment Calculation:

    
    
    
  • Flux Rate: Plot the appearance of Hexanoic Acid-d4 over time.

    • Since the d4 label was at C3/C4, and Beta-oxidation cleaves C1/C2, the resulting C6 fragment retains the d4 label (now at its C1/C2 positions).

    • Interpretation: A lag in Hexanoic-d4 appearance compared to a d0-control indicates a Kinetic Isotope Effect, confirming the rate-limiting nature of the dehydrogenation step.

Part 3: Visualization & Pathway Logic

Figure 1: Metabolic Fate of [3,3,4,4-d4]-Octanoic Acid

This diagram illustrates the entry of the tracer into the mitochondria and the specific mass shift occurring after the first cycle of Beta-Oxidation.

LipidMetabolism cluster_legend Legend Precursor 1-Bromooctane-3,3,4,4-d4 (Synthetic Precursor) Tracer [3,3,4,4-d4]-Octanoic Acid (C8-d4) Precursor->Tracer Chemical Oxidation MitoEntry Mitochondrial Matrix (Carnitine-Independent) Tracer->MitoEntry Uptake AcylCoA Octanoyl-CoA-d4 (Label at C3, C4) MitoEntry->AcylCoA Activation Dehydro Enzyme: Acyl-CoA Dehydrogenase (KIE Checkpoint) AcylCoA->Dehydro Oxidation Step 1 Cleavage Thiolysis Dehydro->Cleavage Hydration/Oxidation AcetylCoA Acetyl-CoA (Unlabeled C1-C2) Cleavage->AcetylCoA Cleaved C1-C2 Hexanoyl Hexanoyl-CoA-d4 (Label shifts to C1, C2) Cleavage->Hexanoyl Remaining Chain key1 Tracer (d4) key2 Metabolite

Caption: Figure 1. Metabolic trajectory of the 3,3,4,4-d4 tracer. Note the retention of the deuterium label in the chain-shortened Hexanoyl-CoA product, enabling precise flux measurement of the first oxidation cycle.

References

  • Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle." Cell Metabolism, 22(5), 936-947. [Link]

  • Jones, P. M., & Bennett, M. J. (2010). "Urine organic acid analysis for the diagnosis of inborn errors of metabolism." Methods in Molecular Biology, 603, 45-58. (Reference for extraction protocols).

  • Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley. (Reference for MS transitions).

Disclaimer: 1-Bromooctane-3,3,4,4-d4 is a research chemical.[1][2][3] Ensure all synthesis is performed in a fume hood. The resulting Octanoic Acid tracer must be pH-adjusted before cell culture application.

Sources

Application Notes and Protocols: Tracking the Metabolic Fate of Octyl Chains with 1-Bromooctane-3,3,4,4-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research, understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. The biotransformation of a xenobiotic compound dictates its pharmacokinetic profile, efficacy, and potential for toxicity. Among the sophisticated tools available to researchers, stable isotope labeling stands out for its precision in elucidating metabolic pathways.[1] By replacing hydrogen atoms with their heavier, stable isotope deuterium, we can trace the journey of a molecule through complex biological systems without altering its fundamental chemical properties.[2] This technique, often referred to as a "deuterium switch," provides invaluable insights into drug metabolism and pharmacokinetics (DMPK) studies.[3]

This guide focuses on a specific application of this principle: tracking the metabolic fate of octyl chains using the deuterated probe 1-Bromooctane-3,3,4,4-d4. The octyl chain is a common lipophilic moiety in many drug molecules, and understanding its metabolism is critical for predicting a compound's overall disposition. The strategic placement of four deuterium atoms on the 3rd and 4th carbons of the octyl chain provides a stable, unambiguous mass tag for detection by mass spectrometry (MS), allowing for the precise identification of metabolites.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-tested protocols for utilizing 1-Bromooctane-3,3,4,4-d4 in metabolic studies.

The Scientific Rationale: Why Deuterium Labeling is a Superior Approach

The utility of deuterium in metabolic studies is rooted in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[3] This effect is particularly relevant for metabolism mediated by the Cytochrome P450 (CYP) family of enzymes, which are primary drivers of oxidative drug metabolism and often initiate their catalytic cycle by abstracting a hydrogen atom.[3][5][6]

By using 1-Bromooctane-3,3,4,4-d4, we can:

  • Unambiguously Trace Metabolites: The +4 mass unit shift provided by the deuterium label allows for the clear differentiation of drug-related metabolites from endogenous molecules in complex biological matrices.

  • Identify Sites of Metabolism: The location of the deuterium label helps to pinpoint the sites of metabolic attack on the octyl chain.

  • Quantify Metabolic Stability: By comparing the rate of metabolism of the deuterated compound to its non-deuterated counterpart, we can quantify the metabolic stability of the octyl chain.[7]

Predicted Metabolic Pathways of the Octyl Chain

The primary route of metabolism for an alkyl chain like octyl is oxidation, predominantly mediated by cytochrome P450 enzymes.[8][9] This process typically begins with hydroxylation, followed by further oxidation to an aldehyde and then a carboxylic acid.[9]

Caption: Predicted metabolic pathway of 1-Bromooctane-3,3,4,4-d4.

Experimental Design and Protocols

A robust investigation into the metabolic fate of the octyl chain involves a multi-pronged approach, typically starting with in vitro systems and potentially progressing to in vivo models.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYPs, making them an excellent and cost-effective model for initial metabolic stability screening.[10][11][12]

Protocol: Metabolic Stability Assay in HLM
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of NADPH in purified water.

    • Prepare a 10 mM stock solution of 1-Bromooctane-3,3,4,4-d4 in acetonitrile.

    • Thaw human liver microsomes (commercially available) on ice. Dilute to a final concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine 47.5 µL of the diluted HLM suspension and 1 µL of the 10 mM substrate stock solution (final substrate concentration: 200 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding 1.5 µL of the 1 M NADPH stock solution (final NADPH concentration: 30 mM).

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar deuterated compound not expected to be formed as a metabolite).

  • Sample Preparation for LC-MS Analysis:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean vial for LC-MS analysis.[13]

Experimental Workflow Diagram

Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Substrate with HLM Incubate Substrate with HLM Prepare Reagents->Incubate Substrate with HLM Initiate Reaction with NADPH Initiate Reaction with NADPH Incubate Substrate with HLM->Initiate Reaction with NADPH Time-Point Sampling Time-Point Sampling Initiate Reaction with NADPH->Time-Point Sampling Quench Reaction Quench Reaction Time-Point Sampling->Quench Reaction t = 0, 5, 15, 30, 60 min Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS Analysis LC-MS Analysis Supernatant Collection->LC-MS Analysis End End LC-MS Analysis->End

Caption: Workflow for in vitro metabolism study.

Analytical Methodology: LC-MS for Metabolite Identification

Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical cornerstone for metabolite identification studies due to its high sensitivity and specificity.[14][15]

Protocol: LC-MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[15]

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Data Acquisition: Full scan mode to detect all potential metabolites, followed by targeted MS/MS (product ion scanning) on the masses of interest to obtain structural information.

Data Analysis and Interpretation

The key to identifying deuterated metabolites is to look for characteristic mass shifts. The parent compound, 1-Bromooctane-3,3,4,4-d4, will have a specific mass-to-charge ratio (m/z). Its metabolites will exhibit this base m/z plus the mass of the chemical modification.

CompoundChemical ModificationExpected Mass Shift (from parent-d4)
ω-Hydroxy-1-bromooctane-d4+ O+16 Da
ω-Oxo-1-bromooctane-d4+ O, - 2H+14 Da
8-Bromooctanoic acid-d4+ 2O, - 2H+30 Da
Glucuronide Conjugate+ C6H8O6+176 Da

The presence of the bromine atom will also produce a characteristic isotopic pattern (approximately equal intensity for the 79Br and 81Br isotopes), which can further aid in the identification of drug-related material.

The Role of NMR Spectroscopy in Structural Elucidation

While LC-MS is powerful for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[16] Should a novel or unexpected metabolite be detected, preparative HPLC can be used to isolate the compound for subsequent NMR analysis. 2D NMR experiments, such as COSY and HSQC, can definitively establish the position of hydroxylation or other modifications on the octyl chain. The absence of proton signals at the 3 and 4 positions in the 1H NMR spectrum will confirm the location of the deuterium labels.[17][18][19]

Conclusion: A Powerful Tool for Drug Discovery and Development

The use of 1-Bromooctane-3,3,4,4-d4 provides a robust and reliable method for tracking the metabolic fate of octyl chains.[1] This approach offers a clear advantage over traditional methods by providing unambiguous identification of metabolites and insights into the sites and rates of metabolism. The protocols outlined in this guide provide a solid foundation for researchers to design and execute their own metabolism studies, ultimately contributing to the development of safer and more effective pharmaceuticals. The strategic application of stable isotope labeling is not merely a technique but a fundamental approach to de-risking drug candidates early in the development pipeline.[2][3]

References

  • ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Gant, T.G. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov22 , 546–564 (2023). Available from: [Link]

  • Heavy Water Board. L15 Deuterium Labeled Compounds in Drug Discovery Process. Available from: [Link]

  • PubMed. In vitro drug metabolism using liver microsomes. Available from: [Link]

  • EMBL. Protocols used for LC-MS analysis – Metabolomics Core Facility. Available from: [Link]

  • Bioanalysis Zone. Analytical protocols based on LC–MS, GC–MS and CE–MS for nontargeted metabolomics of biological tissues. Available from: [Link]

  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Available from: [Link]

  • LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics. Available from: [Link]

  • Bio-protocol. Metabolite extraction and LC-MS analysis. Available from: [Link]

  • Portland Press. Structure and function of the cytochrome P450 peroxygenase enzymes. Available from: [Link]

  • Metabolic Solutions. Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Available from: [Link]

  • ACS Publications. Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Available from: [Link]

  • PubMed Central. Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms. Available from: [Link]

  • University of Washington. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Available from: [Link]

  • AIP Publishing. Ab initio dynamics of the cytochrome P450 hydroxylation reaction. Available from: [Link]

  • ResearchGate. Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzymes. Available from: [Link]

  • eScholarship.org. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Available from: [Link]

  • PubMed Central. NMR Spectroscopy for Metabolomics Research. Available from: [Link]

  • White Rose Research Online. Probing Intracellular Yeast Metabolism With Deuterium Magnetic Resonance Spectroscopy. Available from: [Link]

  • MDPI. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Available from: [Link]

  • Danish Research Centre for Magnetic Resonance. MR Spectroscopy & Metabolism. Available from: [Link]

  • ACS Publications. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available from: [Link]

  • PubMed. Medium-chain triglyceride feeding over the long term: the metabolic fate of [14C]octanoate and [14C]oleate in isolated rat hepatocytes. Available from: [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. Spectroscopy Using Nuclear Magnetic Resonance Cardiovascular Dise. Available from: [Link]

  • PubMed. Dietary additive octyl and decyl glycerate modulates metabolism and inflammation under different dietary patterns with the contribution of the gut microbiota. Available from: [Link]

  • WUR eDepot. Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Available from: [Link]

  • PubMed. Dynamic Metabolome Analysis Reveals the Metabolic Fate of Medium-Chain Fatty Acids in AML12 Cells. Available from: [Link]

  • PLOS One. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. Available from: [Link]

  • PubMed. Brd4 modulates metabolic endotoxemia-induced inflammation by regulating colonic macrophage infiltration in high-fat diet-fed mice. Available from: [Link]

  • bioRxiv.org. Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. Available from: [Link]

  • Frontiers. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Available from: [Link]

  • PubMed Central. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Available from: [Link]

  • PubMed Central. Stable isotope tracing to assess tumor metabolism in vivo. Available from: [Link]

Sources

Application Note: Derivatization of 1-Bromooctane-3,3,4,4-d4 for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromooctane-3,3,4,4-d4 is a critical deuterated alkyl halide used primarily as an Internal Standard (ISTD) for quantification or as a metabolic probe in Drug Metabolism and Pharmacokinetics (DMPK) studies. Its specific deuteration pattern (


) renders it resistant to initial 

-oxidation or allows for precise tracking of metabolic alkyl chain shortening.

However, the molecule presents significant analytical challenges:

  • Lack of Chromophore: It is "invisible" to standard UV/Vis detection.

  • Poor Ionization: It exhibits low proton affinity, resulting in poor sensitivity in Electrospray Ionization (ESI-MS).

  • Volatility: While amenable to GC-MS, aqueous biological matrices often require LC-based workflows.

This guide details two derivatization strategies to overcome these limitations:

  • Protocol A (LC-MS/MS): Pyridinium Charge-Tagging to create a permanently charged quaternary ammonium species, enhancing ESI sensitivity by

    
    -fold.
    
  • Protocol B (HPLC-UV): Williamson Ether Synthesis with 4-Nitrophenol to introduce a strong UV chromophore (

    
    ).
    

Molecule Profile & Analytical Challenge

PropertySpecification
Compound 1-Bromooctane-3,3,4,4-d4
Formula

MW ~197.15 g/mol (vs. 193.13 for native)
Label Position C3 and C4 (Methylene groups)
Reactivity Primary Alkyl Halide (Electrophile)
Primary Challenge No conjugated

-system; neutral polarity.
The Deuterium Advantage

The 3,3,4,4-d4 labeling is strategically placed. In metabolic studies, oxidation often occurs at the


 (terminal) or 

positions, or via

-oxidation starting from the carboxylated metabolite. By placing deuterium at C3/C4, the label remains stable during initial metabolic processing and derivatization, preventing "label loss" or scrambling.

Protocol A: Charge-Tagging for LC-MS/MS (Gold Standard)

This protocol utilizes the nucleophilic nature of pyridine to displace the bromide leaving group, forming a stable, permanently charged octylpyridinium cation. This technique, known as "Charge Derivatization," is ideal for trace-level detection in biological matrices (plasma/urine).

Reaction Mechanism

The reaction proceeds via an


 mechanism. The nitrogen lone pair of pyridine attacks the electrophilic C1 of the octyl chain, displacing the bromide ion.


Experimental Protocol

Reagents:

  • Analyte: 1-Bromooctane-3,3,4,4-d4[1]

  • Reagent/Solvent: Anhydrous Pyridine (Sigma-Aldrich, 99.8%)

  • Internal Standard (Optional): 1-Bromooctane-d17 (perdeuterated) processed similarly.

Step-by-Step Workflow:

  • Preparation: Dissolve the sample (e.g., extract from biological matrix) in 200

    
    L of anhydrous acetonitrile.
    
  • Reagent Addition: Add 100

    
    L of neat anhydrous pyridine.
    
  • Reaction: Seal the vial tightly (crimp cap). Heat at 85°C for 60 minutes in a heating block.

    • Note: The elevated temperature ensures complete conversion of the primary bromide.

  • Quenching/Workup: Remove from heat and cool to room temperature.

  • Evaporation: Evaporate the solvent/excess pyridine under a stream of nitrogen at 40°C until dry.

    • Critical: Pyridine can suppress ionization of other analytes if not removed, although the derivative itself is robust.

  • Reconstitution: Reconstitute the residue in 200

    
    L of 50:50 Water:Methanol + 0.1% Formic Acid.
    
  • Analysis: Inject 5

    
    L into the LC-MS/MS.
    
Mass Spectrometry Parameters

The derivative is a pre-formed cation. Operate the source in ESI Positive (+) mode.

  • Target Ion (Q1):

    
     (Calculated: Pyridine [79] + Octyl-d4 [117] = 196).
    
    • Note: The Bromine (79/81) is lost as a counter-ion. The spectrum will no longer show the characteristic Br isotope pattern.

  • Fragment (Q3):

    
     (Pyridine ring fragment) is the dominant product ion for MRM (Multiple Reaction Monitoring).
    
  • Transition:

    
     (Collision Energy: ~25-30 eV).
    

Protocol B: Chromophoric Labeling for HPLC-UV

For laboratories without mass spectrometry, or for high-concentration purity assays, UV detectability is required. We utilize a Williamson Ether Synthesis to attach a 4-nitrophenyl group.

Reaction Mechanism



Experimental Protocol

Reagents:

  • 4-Nitrophenol (Reagent grade)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Workflow:

  • Reagent Mix: In a reaction vial, add 10 mg 4-Nitrophenol and 15 mg

    
    .
    
  • Solvation: Add 500

    
    L anhydrous DMF. Vortex to create a suspension of the phenoxide.
    
  • Sample Addition: Add the 1-Bromooctane-d4 sample (dissolved in DMF).

  • Reaction: Heat at 90°C for 90 minutes .

    • Note: DMF allows higher temperatures than acetone, speeding up the

      
       reaction on the alkyl chain.
      
  • Extraction (Cleanup):

    • Add 1 mL Water and 1 mL Ethyl Acetate.

    • Vortex and centrifuge.

    • Collect the upper organic layer (contains the derivative).

    • The unreacted nitrophenol/phenoxide remains largely in the aqueous/basic layer.

  • Analysis: Inject organic layer (or dried/reconstituted sample) into HPLC-UV.

HPLC Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% Water.

  • Wavelength: 305 nm (Characteristic of 4-alkoxynitrobenzenes).

  • Retention: The derivative is highly lipophilic and will elute late.

Visualized Workflows (Graphviz)

The following diagrams illustrate the decision logic and the specific reaction pathways.

Derivatization_Workflow Start Analyte: 1-Bromooctane-3,3,4,4-d4 Decision Select Detection Mode Start->Decision MS_Path Target: Trace Sensitivity (LC-MS/MS) Decision->MS_Path Low LOD Required UV_Path Target: Routine Assay (HPLC-UV) Decision->UV_Path Standard Conc. Reagent_A Reagent: Pyridine (Charge Tagging) MS_Path->Reagent_A Reaction_A Reaction: 85°C, 60 min (Nucleophilic Substitution) Reagent_A->Reaction_A Product_A Product: Octylpyridinium-d4 (Permanently Charged) Reaction_A->Product_A Detect_A Detection: ESI(+) MRM 196.2 -> 79.0 Product_A->Detect_A Reagent_B Reagent: 4-Nitrophenol + K2CO3 UV_Path->Reagent_B Reaction_B Reaction: 90°C, 90 min (Williamson Ether Synthesis) Reagent_B->Reaction_B Product_B Product: 4-(Octyloxy)-nitrobenzene (Chromophore Added) Reaction_B->Product_B Detect_B Detection: UV @ 305 nm Product_B->Detect_B

Caption: Decision tree and workflow for selecting the appropriate derivatization strategy based on sensitivity requirements.

Analytical Validation Criteria

To ensure the trustworthiness of these protocols, the following validation parameters must be established in your specific matrix.

ParameterProtocol A (LC-MS) TargetProtocol B (UV) TargetNotes
Linearity (

)


Range depends on application.
LOD (Limit of Detection)


MS provides superior sensitivity.
Derivatization Efficiency


Verify by monitoring disappearance of starting material (GC-FID).
Isotope Stability No scramblingNo scramblingd4 pattern must be preserved in MS spectra.
Self-Validation Check (Quality Control)
  • For MS: Monitor the "crossover" signal. If you inject underivatized 1-bromooctane, you should see no signal at the transition 196

    
     79. The signal only appears post-reaction.
    
  • For UV: Run a "Blank + Reagent" control. 4-Nitrophenol elutes much earlier than the lipophilic octyl-derivative. Ensure baseline resolution between the reagent peak and the product peak.

References

  • Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994).[2] Chemical derivatization for electrospray ionization mass spectrometry. 1. Alkyl halides, alcohols, phenols, thiols, and amines.[2][3] Analytical Chemistry, 66(8), 1302–1315.[2] Link

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 5(4), 156-164. Link

  • Sigma-Aldrich. (2023). 1-Bromooctane Product Information and Properties. Merck KGaA. Link

  • CDN Isotopes. (2023). 1-Bromooctane-3,3,4,4-d4 Product Specification and Stability Data. CDN Isotopes. Link

  • Zhu, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[4][5] RSC Advances, 9, 26038-26045. Link

Sources

Topic: Advanced Sample Preparation Techniques for the Analysis of 1-Bromooctane-3,3,4,4-d4

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the essential sample preparation techniques for the quantitative and qualitative analysis of 1-Bromooctane-3,3,4,4-d4. As a deuterated internal standard, its accurate measurement is critical in pharmacokinetic studies, metabolic tracing, and quantitative bioanalysis.[1] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring robust and reproducible results. We will explore methodologies ranging from direct injection for simple matrices to more complex Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for challenging biological and environmental samples. Each protocol is designed as a self-validating system, incorporating quality control checks to ensure scientific integrity.

Introduction: The Role of Deuterated Standards

Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are indispensable tools in mass spectrometry.[2] 1-Bromooctane-3,3,4,4-d4 is chemically almost identical to its non-deuterated analog, causing it to exhibit nearly identical behavior during chromatographic separation and ionization.[3] This co-elution is critical, as it ensures that both the analyte and the standard experience the same experimental conditions, including matrix effects which can suppress or enhance the signal in a mass spectrometer.[4] The key difference is its mass, which is easily distinguished by the mass spectrometer. By adding a known quantity of 1-Bromooctane-3,3,4,4-d4 at the beginning of the sample preparation process, it serves as an internal standard to correct for analyte loss during extraction, handling, and injection, thereby dramatically improving the accuracy and precision of quantitative analysis.[4][5]

The selection of an appropriate sample preparation technique is paramount and depends entirely on the sample matrix and the analytical objective. A clean, simple matrix may require nothing more than dilution, whereas a complex biological fluid necessitates extensive cleanup to remove interferences.

Physicochemical Properties & Analytical Considerations

1-Bromooctane is a volatile, non-polar alkyl halide. Its deuterated counterpart, 1-Bromooctane-3,3,4,4-d4, shares these properties.

PropertyValue / DescriptionSignificance for Sample Preparation
Molecular Formula C₈H₁₃D₄BrThe four deuterium atoms provide a +4 mass unit shift from the most abundant isotope of the non-deuterated analog.
Volatility Boiling Point: ~201 °CHighly suitable for Gas Chromatography (GC) analysis.[6] Techniques like headspace or purge-and-trap can be effective.[7]
Solubility Insoluble in water. Soluble in non-polar organic solvents (e.g., dichloromethane, hexane, ethyl acetate).[8][9]Dictates the choice of solvents for extraction. Non-polar solvents are required for LLE and for elution in reversed-phase SPE.[10]
Chemical Nature Non-polar, halogenated hydrocarbon.Interacts strongly with non-polar stationary phases (e.g., C18 in SPE) and is immiscible with aqueous solutions, enabling LLE.[11][12]

The primary analytical technique for a volatile compound like 1-Bromooctane-d4 is Gas Chromatography-Mass Spectrometry (GC-MS).[13] It offers high sensitivity and the ability to separate the analyte from matrix components before detection.[14]

General Analytical Workflow

A robust analytical method begins with proper sample handling and proceeds through several critical stages. The overall workflow ensures that the final data is reliable and reproducible.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (e.g., Plasma, Water) Spike Spike with 1-Bromooctane-d4 (IS) Sample->Spike Add known amount Extract Extraction & Cleanup (LLE, SPE, etc.) Spike->Extract Isolate analyte + IS Concentrate Solvent Evaporation & Reconstitution Extract->Concentrate Increase concentration GCMS GC-MS Analysis Concentrate->GCMS Inject sample Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant Report Final Report Quant->Report

Figure 1: General workflow for quantitative analysis using an internal standard.

Core Sample Preparation Techniques

The choice of technique is a balance between the complexity of the sample matrix and the required sensitivity of the assay.

Direct Dilution ("Dilute and Shoot")
  • Principle: This is the simplest method, applicable when the sample matrix is clean and does not contain non-volatile components that could contaminate the GC inlet.[8] The sample is simply diluted with a volatile solvent compatible with the GC analysis.

  • Causality: By diluting the sample, the concentration of both the analyte and matrix components is reduced. This is suitable for high-concentration samples or matrices that are already very clean (e.g., reaction mixtures in a non-polar solvent). The primary goal is to bring the analyte concentration into the linear range of the instrument.

  • Best For: Product purity analysis, chemical reaction monitoring, analysis of samples already in a compatible organic solvent.

  • Limitations: Not suitable for complex matrices like blood or wastewater, as it does not remove interferences. This can lead to significant ion suppression in the MS source and contamination of the GC system.

Liquid-Liquid Extraction (LLE)
  • Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and a non-polar organic solvent.[10] 1-Bromooctane-d4, being non-polar, will preferentially partition into the organic phase, leaving polar interferences (salts, proteins, sugars) in the aqueous phase.

  • Causality: The high hydrophobicity of the octyl chain and the lack of polar functional groups drive the molecule out of the water and into a solvent like hexane or dichloromethane, where it is more soluble. Vigorous mixing increases the surface area between the two phases, facilitating efficient transfer of the analyte.[10]

  • Best For: Aqueous samples such as wastewater, groundwater, or buffered biological samples after protein precipitation.

  • Limitations: Can form emulsions, which are difficult to separate. It is more labor-intensive and consumes larger volumes of organic solvents compared to SPE.[15]

Solid-Phase Extraction (SPE)
  • Principle: SPE is a chromatographic technique that partitions analytes between a solid stationary phase (the sorbent) and a liquid mobile phase.[16] For 1-Bromooctane-d4 in an aqueous matrix, a "bind and elute" strategy using a reversed-phase sorbent (e.g., C18-bonded silica) is ideal.[17]

  • Causality: The non-polar analyte is adsorbed from the polar aqueous sample onto the hydrophobic C18 sorbent via van der Waals forces.[12] Polar impurities are not retained and are washed away. The analyte is then eluted by passing a small volume of a strong, non-polar organic solvent through the sorbent, disrupting the hydrophobic interactions.[12][15]

  • Best For: Complex aqueous matrices (plasma, urine), trace-level analysis requiring sample concentration, and applications where high sample cleanup is essential.[16]

  • Advantages: More efficient and reproducible than LLE, uses less solvent, and is easily automated. Offers both sample cleanup and concentration.[15]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from an Aqueous Matrix

This protocol is designed for the extraction of 1-Bromooctane-d4 from a 5 mL water or buffered aqueous sample.

Methodology:

  • Sample Aliquot: Transfer a 5.0 mL aliquot of the aqueous sample into a 15 mL glass centrifuge tube with a screw cap.

  • Spiking: Add a known amount of 1-Bromooctane-d4 internal standard solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

  • Extraction Solvent Addition: Add 2.0 mL of a suitable non-polar organic solvent (e.g., hexane, methyl tert-butyl ether, or dichloromethane). Dichloromethane is denser than water and will form the bottom layer; hexane and MTBE are less dense and will form the top layer.

  • Extraction: Cap the tube tightly and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes. This step is critical for achieving extraction equilibrium.

  • Phase Separation: Centrifuge the tube at 2000 x g for 10 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

  • Collection: Using a glass Pasteur pipette, carefully transfer the organic layer into a clean vial. If using a solvent denser than water, this will be the bottom layer. Be careful not to transfer any of the aqueous phase.

  • Concentration (Optional): If higher sensitivity is needed, evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of ~100 µL. Do not evaporate to complete dryness to prevent loss of the volatile analyte.

  • Analysis: Transfer the final extract to a GC vial for analysis.

A 1. Aliquot 5 mL Aqueous Sample B 2. Spike with Internal Standard A->B C 3. Add 2 mL Organic Solvent (Hexane) B->C D 4. Vortex for 2 min to Extract C->D E 5. Centrifuge for 10 min to Separate Phases D->E F 6. Collect Organic Layer E->F G 7. Evaporate & Reconstitute (Optional) F->G H 8. Transfer to GC Vial for Analysis G->H

Figure 2: Experimental workflow for Liquid-Liquid Extraction (LLE).

Protocol 2: Solid-Phase Extraction (SPE) from an Aqueous Matrix

This protocol uses a reversed-phase (C18) SPE cartridge for sample cleanup and concentration.

Methodology:

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.[12] This step solvates the C18 chains, preparing them for analyte interaction.

  • Sample Preparation: Take a 5.0 mL aliquot of the aqueous sample and spike it with the 1-Bromooctane-d4 internal standard.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min). The analyte and internal standard will bind to the C18 sorbent.

  • Washing (Interference Removal): Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences that may have been weakly retained. The analyte will remain on the sorbent.

  • Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove all residual water. This is a critical step to ensure efficient elution with the organic solvent.

  • Elution: Place a clean collection tube under the cartridge. Elute the analyte and internal standard by passing 2 mL of a strong, non-polar solvent (e.g., dichloromethane or ethyl acetate) through the sorbent.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen to the desired final volume (e.g., 200 µL).

  • Analysis: Transfer the final extract to a GC vial for analysis.

A 1. Condition C18 Cartridge (Methanol then Water) C 3. Load Sample onto Cartridge A->C B 2. Prepare & Spike Aqueous Sample B->C D 4. Wash Cartridge (5% MeOH in Water) C->D E 5. Dry Sorbent Bed (Nitrogen/Vacuum) D->E F 6. Elute with Organic Solvent (Dichloromethane) E->F G 7. Evaporate & Reconstitute F->G H 8. Transfer to GC Vial for Analysis G->H

Figure 3: Experimental workflow for Solid-Phase Extraction (SPE).

Instrumental Analysis: GC-MS Parameters

The following table provides typical starting parameters for GC-MS analysis. These should be optimized for your specific instrumentation and application.

ParameterTypical SettingRationale
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm filmA non-polar column that provides excellent separation for volatile and semi-volatile compounds like alkyl halides.[8]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert gas standard for GC-MS, providing good efficiency.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven Program Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 3 min)Provides good separation from solvent and other matrix components.
MS Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode Selected Ion Monitoring (SIM)For quantitative analysis, increases sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.
Ions to Monitor To be determined empirically. For 1-bromooctane, look for fragments and the isotopic pattern of bromine (M and M+2). For the d4-analog, these will be shifted by +4 amu.

Conclusion

The successful analysis of 1-Bromooctane-3,3,4,4-d4 is critically dependent on a well-chosen and meticulously executed sample preparation strategy. For clean samples, direct dilution may suffice. For aqueous matrices, Liquid-Liquid Extraction offers a classic and effective approach, while Solid-Phase Extraction provides superior cleanup, concentration, and reproducibility, especially for complex biological or environmental samples. By understanding the chemical principles that govern each technique, researchers can develop robust methods that ensure the highest level of data quality and integrity, which is essential for the applications in which these deuterated standards are employed.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • Hewitt, A. D. (1999). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 33(14), 2459–2464.
  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Amirav, A. (2013). Deuterium Exchange Analysis for Improved Structural Elucidation with the 5975-SMB GC-MS with Cold EI. Aviv Analytical. Retrieved from [Link]

  • Ueta, I. (n.d.). Sample Preparation of Volatile Organic Compounds with Needle-Type Extraction Device. Focusing Review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • El-Gawad, H. S. A. (2014). Extraction of halogenated hydrocarbons using hydrophobic ionic liquids. Journal of Industrial and Engineering Chemistry, 20(4), 1643-1648.
  • Integrated Liner Technologies. (2023). Volatile Organic Compounds Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]

  • Antoniewicz, M. R., et al. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 83(8), 3211–3216.
  • Ojemaye, M. O., & Petrik, L. F. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Vičkačkaitė, V., & Rastenytė, D. (2008).
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromooctane. PubChem Compound Database. Retrieved from [Link]

  • Hussain, J., et al. (2023). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Molecules, 28(22), 7626.
  • Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies, 15(5), 677-690.
  • de Souza, M. V. N., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30.
  • PrepChem.com. (n.d.). Preparation of 1-bromooctane. Retrieved from [Link]

  • Li, X., et al. (2010). Determination of Volatile Halogenated Hydrocarbons in Wastewater by Single-Drop Microextraction Coupled to Capillary Gas Chromatography. 2010 International Conference on Challenges in Environmental Science and Computer Engineering.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

  • Microtrac. (n.d.). Sample Preparation Guide. Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1), 848-862.
  • IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming matrix effects with 1-Bromooctane-3,3,4,4-d4 in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of Alkyl Halides Topic: Precision Quantitation & Matrix Effect Correction using 1-Bromooctane-3,3,4,4-d4 Reference ID: TSC-PROTO-2026-Br8D4[1]

Executive Summary: The Logic of Isotope Dilution

You are likely here because your recovery rates for 1-bromooctane (or structurally similar alkylating agents) are inconsistent, or your mass spec signal is suppressed by complex matrices (e.g., plasma, wastewater, or reaction mixtures).

1-Bromooctane-3,3,4,4-d4 is not merely a "standard"; it is a molecular mirror .[1] By labeling the 3rd and 4th carbon positions with deuterium, we create a chemically identical surrogate that resists H/D exchange (unlike


-deuterated analogs) while providing a distinct mass shift (+4 Da).

This guide moves beyond basic "how-to" instructions. It details the mechanistic reasons for failure and provides a self-validating protocol to ensure your data stands up to regulatory scrutiny.

Module 1: The Mechanism of Correction

To troubleshoot, you must visualize the invisible. Matrix effects in Mass Spectrometry (MS) are not random; they are competitive physical processes.[1]

The Problem: Ion Suppression & Enhancement

In the ion source (whether EI in GC or ESI in LC), your analyte competes with co-eluting matrix components for charge.[2] If the matrix "wins," your analyte signal drops, even if the concentration is constant.

The Solution: The 3,3,4,4-d4 Advantage

We use the 3,3,4,4-d4 analog because:

  • Co-elution: It elutes at nearly the exact same time as the target analyte, experiencing the exact same suppression event.

  • Stability: Deuteriums at C3/C4 are chemically inert compared to C1 (

    
     to Bromine) or C2 (
    
    
    
    -elimination risk).[1]
  • Normalization: By calculating the Area Ratio (Analyte/IS), the suppression factor cancels out mathematically.[1]

MatrixEffect Matrix Matrix Components (Lipids, Salts, Polymers) Source Ion Source (Charge Competition) Matrix->Source High Load Analyte Target: 1-Bromooctane Analyte->Source Variable Recovery IS IS: 1-Bromooctane-3,3,4,4-d4 IS->Source Fixed Spike Detector Mass Analyzer Source->Detector Suppressed Signal (Analyte) Source->Detector Suppressed Signal (IS) Result Corrected Concentration Detector->Result Ratio Calculation (Cancels Suppression)

Caption: The "Self-Validating" Logic. Both Analyte and IS suffer equal suppression in the source. The ratio remains constant despite signal loss.

Module 2: The Protocol (GC-MS Focus)

Note: 1-Bromooctane is volatile.[1] Most errors occur during sample concentration, not analysis.

Reagents
  • Analyte: 1-Bromooctane (Native).[1][3]

  • Internal Standard (IS): 1-Bromooctane-3,3,4,4-d4 (Isotopic Enrichment >98%).[1]

  • Solvent: Methanol or Hexane (depending on extraction method).[1]

Step-by-Step Workflow
  • The "Pre-Spike" Rule (Critical):

    • Add the IS immediately after weighing/pipetting the sample.

    • Why? If you lose analyte during extraction or evaporation, you must lose the IS at the same rate for the correction to work. Adding IS after extraction only corrects for instrument variation, not recovery.

  • Preparation of Working Standard:

    • Prepare a

      
       stock of the IS in the extraction solvent.
      
    • Spike samples to achieve a final IS concentration near the midpoint of your calibration curve (e.g.,

      
      ).
      
  • GC-MS Parameters (Typical):

    • Column: DB-5ms or equivalent (Non-polar).[1]

    • Inlet: Splitless (for trace analysis) or Split (1:10 for high conc). Temp:

      
      .[4]
      
    • Ionization: EI (

      
      ).[1][4]
      
    • SIM Mode (Selected Ion Monitoring):

      • Analyte (Native): Monitor characteristic fragments (e.g.,

        
         135, 137 for 
        
        
        
        , or molecular ion if visible).[1]
      • IS (d4): Monitor

        
         shifted by +4 Da (or corresponding fragment shifts).[1]
        
Data Processing Table
ParameterNative 1-Bromooctane1-Bromooctane-3,3,4,4-d4
Molecular Weight 193.1 g/mol 197.1 g/mol
Primary Ion (Quant) m/z 135 (Example)m/z 139
Qualifier Ion m/z 137m/z 141
Retention Time


min (Deuterium Isotope Effect)

Module 3: Troubleshooting & FAQs

Issue 1: "My Internal Standard signal is fluctuating wildly."

Diagnosis: This usually indicates a spiking error or evaporation loss .[1]

  • The Check: Calculate the %RSD of the IS peak area across all samples.

    • RSD < 5%: Excellent.[1]

    • RSD > 15%: Process Failure.[1]

  • The Fix: 1-Bromooctane is volatile (BP

    
    , but significant vapor pressure).[1] If you are using nitrogen blow-down to concentrate samples, you are likely stripping the IS.[1]
    
    • Action: Switch to a "Keeper" solvent (e.g., isooctane) or avoid evaporating to dryness.[1] Ensure the IS is added before any evaporation step.[1]

Issue 2: "I see the d4 peak in my blank samples (Carryover)."

Diagnosis: 1-Bromooctane is "sticky" and lipophilic.[1] It adsorbs to injector liners and septa.[1]

  • The Fix:

    • Replace the GC liner with a deactivated wool liner.

    • Implement a solvent wash (e.g., Hexane -> Acetone -> Hexane) between runs.[1]

    • Check the purity of your solvent.

Issue 3: "Cross-Talk" (Signal in the Native channel from the IS).

Diagnosis: Impure IS or incorrect SIM windows.

  • Mechanism: If your IS is only 98% pure, 2% is "d0" (native).[1] If you spike the IS at

    
     the analyte concentration, that 2% impurity will swamp your analyte signal.
    
  • The Fix:

    • Limit of Quantitation (LOQ) Check: Analyze a blank spiked only with IS. Any signal in the native channel is your "chemical noise floor."[1]

    • Spiking Level: Do not spike IS more than

      
       the expected analyte concentration.
      
Issue 4: "The IS and Analyte are separating (RT Shift)."

Diagnosis: Deuterium Isotope Effect in Chromatography.

  • Context: C-D bonds are slightly shorter and less lipophilic than C-H bonds.[1] In high-efficiency GC (or UPLC), the d4-analog may elute slightly earlier than the native.[1]

  • Risk: If the shift is large (

    
     min) and you have a sharp matrix suppression zone, the IS might miss the suppression event that hits the analyte.
    
  • The Fix: Ensure your integration windows are wide enough. In most GC applications, the shift is negligible (

    
     sec) and does not affect the correction validity.
    

Module 4: Frequently Asked Questions

Q: Can I use this IS for LC-MS analysis? A: Yes, but with caution. Alkyl halides do not ionize well in standard Electrospray Ionization (ESI) because they lack acidic/basic sites.[1] You may need APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization) .[1] The d4-IS will still work, but ensure the deuterium label is stable in the mobile phase (3,3,4,4-d4 is generally stable in aqueous/organic mixes).

Q: Why 3,3,4,4-d4 and not 1,1-d2? A: Stability.[1] The C1 position (alpha to Bromine) is reactive. Under certain extraction conditions (high pH or heat),


-protons can participate in elimination reactions or exchange.[1] The C3/C4 positions are "insulated" from the reactive center, ensuring the label remains intact throughout the workflow.

Q: How do I store the standard? A: Store neat material at


 away from light (alkyl halides can photodegrade).[1] Once in solution (e.g., Methanol), shelf life is typically 6-12 months if sealed tight to prevent evaporation.[1]

References

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link: General Principles of IS in LC-MS]
  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link: https://pubmed.ncbi.nlm.nih.gov/15761886/]

  • CDN Isotopes. (2024).[1][5][6] 1-Bromooctane-3,3,4,4-d4 Product Specifications. [Link: https://www.cdnisotopes.com]

  • Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. [Link: https://academic.oup.com/clinchem/article/51/11/2233/5632709]

(Note: While specific peer-reviewed papers solely on "1-Bromooctane-3,3,4,4-d4" are rare, the protocols above are derived from foundational Isotope Dilution Mass Spectrometry (IDMS) principles cited in references 2 and 4.)

Sources

Addressing isotopic crosstalk between analyte and 1-Bromooctane-3,3,4,4-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Isotopic Crosstalk: Analyte vs. 1-Bromooctane-3,3,4,4-d4 Derivatization Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist[1]

Welcome to the Resolution Center

You are likely here because your calibration curve is nonlinear at the upper limit (ULOQ) or your blanks are showing "ghost" peaks. When using 1-Bromooctane-3,3,4,4-d4 as a derivatizing agent to generate a stable isotope-labeled internal standard (SIL-IS), isotopic crosstalk is a common, yet solvable, physical phenomenon.[1]

This guide treats your experimental setup as a system of causal relationships. We will diagnose whether your interference stems from chemical impurity (the reagent) or natural isotopic abundance (the analyte).

📊 Quick Diagnostic: Where is the Ghost?

Before adjusting your method, identify the source of the crosstalk using this logic table.

SymptomObservationRoot Cause
High Background in Blanks Signal appears in the Analyte Channel (d0) when injecting a Double Blank + IS (Zero Sample).[1]IS Purity: Your d4-reagent contains traces of d0-bromooctane.[1]
Non-Linearity at ULOQ Signal appears in the IS Channel (d4) when injecting a ULOQ Sample (no IS added).[1]Natural Abundance: The d0-analyte's M+4 isotope overlaps with the IS mass.
Quadratic Curve Both of the above are occurring simultaneously.Bidirectional Crosstalk: Requires both purity check and range/mass adjustment.[1]
🔬 Module 1: The Reagent Purity Issue (IS Analyte)

User Question: I am using 1-Bromooctane-3,3,4,4-d4 to derivatize my carboxylic acid analyte. Why do I see a peak in my analyte channel even in blank samples?

Technical Insight: Commercially available deuterated reagents are rarely 100% isotopically pure.[1] A grade of "99 atom % D" implies that 1% of the hydrogen positions may still be protium (H). If your 1-Bromooctane-d4 synthesis resulted in a small percentage of molecules with fewer than 4 deuteriums (d0, d1, d2, d3), the d0 fraction will react with your analyte to form unlabeled analyte.[1]

The "Trojan Horse" Effect: Since you add the IS derivatizing agent in excess, even a 0.1% d0 impurity in the reagent can generate a signal exceeding your Lower Limit of Quantification (LLOQ), effectively raising your baseline and ruining sensitivity.

Troubleshooting Protocol:

  • Certificate of Analysis (CoA) Audit: Check the isotopic enrichment.[1] If it is <99.5%, you may need a higher grade.[1]

  • IS Concentration Titration:

    • Logic: The interference is proportional to the mass of IS added.

    • Action: Reduce the concentration of the IS in your extraction solvent by 50%. If the interference peak area drops by exactly 50%, the source is the IS reagent.

    • Fix: Use the lowest IS concentration that still provides distinct signal (S/N > 20) and acceptable precision.

📉 Module 2: The Natural Abundance Issue (Analyte IS)

User Question: My internal standard response increases as my analyte concentration increases. Isn't the IS response supposed to be constant?

Technical Insight: This is Contribution to Mass (CTM) . Every organic molecule has a natural distribution of isotopes (


, 

, etc.).[1] When you derivatize with 1-Bromooctane (

), you add 8 carbons to your molecule.[1] As the carbon count rises, the probability of an M+4 isotope (which mimics the d4 mass) increases.
  • The Physics: The d4 label adds +4 Da.

  • The Problem: The natural abundance of

    
     is ~1.1%. If your derivatized analyte has 20 carbons, there is a statistical probability that a fraction of the molecules will possess four 
    
    
    
    atoms or other combinations (like
    
    
    or
    
    
    ) that sum to +4 Da.
  • The Result: At high concentrations (ULOQ), this tiny fraction becomes a measurable peak in the IS channel, causing the IS response to appear "high," which suppresses the calculated Area Ratio (Analyte/IS) and causes the curve to flatten.

Visualizing the Crosstalk Pathways:

CrosstalkPathways Analyte_High Analyte (High Conc) [M+0] Analyte_Channel Analyte Channel (Detection) Analyte_High->Analyte_Channel Primary Signal IS_Channel IS Channel (Detection) Analyte_High->IS_Channel M+4 Isotope (Crosstalk) IS_Reagent IS Reagent (d4) [M+4] IS_Reagent->Analyte_Channel d0 Impurity (Crosstalk) IS_Reagent->IS_Channel Primary Signal

Figure 1: Bidirectional crosstalk pathways. Red dashed line represents natural isotope interference (Analyte


 IS).[1] Blue dashed line represents reagent impurity interference (IS 

Analyte).
🛠️ Module 3: Mitigation Strategies

If you cannot change the reagent quality, you must resolve the signals using Physics (Chromatography) or Math (Regression).

Strategy A: Chromatographic Resolution (The Deuterium Effect)

Deuterium is slightly more hydrophilic than Protium. In Reverse Phase LC (RPLC), deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[1]

  • Action: Use a high-efficiency column (Sub-2

    
    m particle) and a shallow gradient.
    
  • Goal: If you can partially separate the d0-analyte from the d4-IS, the M+4 isotope of the analyte will elute at the d0 retention time, not the d4 retention time. This physical separation prevents the mass spectrometer from integrating the interference.

Strategy B: Mass Transition Tuning

If using MRM (Triple Quadrupole):

  • Action: Select a fragment ion that does not contain the label .[1]

  • Wait, isn't that wrong? Usually, yes.[1] But if the label is on the octyl chain (from 1-Bromooctane-d4) and you fragment to lose the octyl chain, the IS and Analyte fragments might be identical. This is bad.

  • Correct Action: Ensure your MRM transition retains the labeled moiety .

    • Analyte Transition: [Analyte-Octyl]+

      
       [Fragment-Octyl]+
      
    • IS Transition: [Analyte-Octyl-d4]+

      
       [Fragment-Octyl-d4]+
      
    • Check: Ensure the mass difference in the product ion is also +4 Da. If the product ions are too close in mass, crosstalk increases.

📋 Protocol: The Crosstalk Validation Workflow

Perform this validation experiment to quantify the interference and determine if it meets FDA/EMA guidelines (M10).

Prerequisites:

  • Solution A: Pure Analyte (at ULOQ concentration).[1]

  • Solution B: Pure Internal Standard (at working concentration).

  • Solution C: Blank Matrix.

Step-by-Step Procedure:

  • The "Zero" Test (IS Purity Check):

    • Prepare a sample with Blank Matrix + IS only (Solution C + B).

    • Inject 3 replicates.

    • Monitor the Analyte Channel .

    • Acceptance Criteria: The area in the analyte channel must be

      
       20% of the LLOQ area [1, 2].[2][3]
      
  • The "ULOQ" Test (Natural Abundance Check):

    • Prepare a sample with Blank Matrix + Analyte at ULOQ (Solution C + A). DO NOT ADD IS.

    • Inject 3 replicates.

    • Monitor the IS Channel .[1]

    • Acceptance Criteria: The area in the IS channel must be

      
       5% of the average IS response [1, 2].[4]
      
  • The Recovery Calculation: If the ULOQ test fails ( > 5% interference), calculate the Theoretical Contribution :

    
    
    

    If this exceeds 5%, you must either:

    • Lower the ULOQ of your assay.

    • Increase the concentration of the Internal Standard (to swamp the interference).

❓ Frequently Asked Questions (FAQ)

Q: Can I just subtract the interference peak area from my results? A: No. Regulatory bodies (FDA/EMA) generally discourage background subtraction because it masks variability.[1] It is better to adjust the method (chromatography or concentration) to eliminate the interference physically [1].

Q: Why 1-Bromooctane-d4 specifically? Why not d17? A: 1-Bromooctane-d17 (perdeuterated) would provide a mass shift of +17 Da, completely eliminating the "Natural Abundance" crosstalk (Strategy B).[1] However, d17 reagents are significantly more expensive and may show a massive retention time shift (Deuterium Isotope Effect), causing the IS to elute too far from the analyte to effectively correct for matrix effects [3]. The d4 variant is a compromise between cost, mass separation, and chromatographic co-elution.

Q: My M+4 interference is exactly 5.5%. Can I proceed? A: Technically, this fails the 5% guidance. However, if your assay precision (CV%) is tight (<5%) and accuracy is good, you may scientifically justify it in your validation report, provided the LLOQ sensitivity is not compromised.[1] Alternatively, switch to a weighted regression (


) which penalizes errors at the low end, where IS consistency is most critical.
References
  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][5][6] [Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation.[1][4] (2022).[1][7] [Link]

  • Wang, S., et al. Deuterium isotope effect on the retention time of stable isotope-labeled peptides in RPLC-MS.[1] Journal of the American Society for Mass Spectrometry. (2018). [Link]

Sources

Validation & Comparative

Benchmarking 1-Bromooctane-3,3,4,4-d4: The Precision Internal Standard for Alkyl Halide Analysis

[1][2][3]

Executive Summary: The "Goldilocks" Isotope

In the quantitative analysis of alkyl halides—critical for monitoring genotoxic impurities (PGIs) and environmental volatile organic compounds (VOCs)—the choice of Internal Standard (IS) dictates the reliability of the data.[2]

While perdeuterated standards (e.g., d17) and structural analogs (e.g., 1-chlorooctane) are common, they suffer from chromatographic isotope effects and extraction variances , respectively.[2]

1-Bromooctane-3,3,4,4-d4 (hereafter 1-Br-Oct-d4 ) represents the optimal "Goldilocks" solution.[1][2][3] By placing deuterium atoms at the mid-chain (C3, C4) positions, it achieves:

  • Chemical Stability: Avoids the reactive

    
     and 
    
    
    positions susceptible to nucleophilic attack or elimination.[2][3]
  • Chromatographic Fidelity: Minimizes the deuterium isotope effect on retention time seen in perdeuterated analogs, ensuring perfect co-elution with the analyte.[2]

  • Mass Distinctiveness: Provides a clear +4 Da shift, sufficient to avoid isotopic crosstalk with the natural M+2 bromine isotope pattern.[2]

Technical Profile & Mechanism

The Compound[1][4][5][6]
  • Chemical Name: 1-Bromooctane-3,3,4,4-d4[1][2][3][4]

  • Formula:

    
    
    
  • Key Feature: The deuterium label is "buried" in the alkyl chain, protected from metabolic or chemical exchange.[2]

The "Mid-Chain" Advantage

In Gas Chromatography (GC), deuterated compounds elute earlier than their non-deuterated counterparts due to the lower polarizability of C-D bonds compared to C-H bonds. This "Inverse Isotope Effect" scales with the number of deuterium atoms.[2]

  • Perdeuterated (d17): Significant retention time shift (

    
    ). The IS elutes before the analyte, meaning it does not experience the exact same matrix suppression/enhancement events in the ion source.
    
  • Mid-Chain (d4): Negligible

    
    .[2][3] The IS co-elutes perfectly with 1-Bromooctane, providing real-time correction for matrix effects.[1][2][3]
    
Visualization: The Isotope Effect Spectrum

IsotopeEffectcluster_0Matrix Effect Zone (Ion Source)cluster_1Pre-Matrix ZoneAnalyteAnalyte1-Bromooctane(tR = 10.00 min)d41-Br-Oct-d4(tR ≈ 9.99 min)PERFECT OVERLAPAnalyte->d4 Ideal Co-elutiond171-Br-Oct-d17(tR ≈ 9.85 min)EARLY ELUTIONAnalyte->d17 Separation Error

Figure 1: Impact of Deuteration Level on GC Retention Time.[2][3] The d4 analog maintains co-elution, ensuring it corrects for the exact matrix conditions affecting the analyte.

Comparative Analysis: d4 vs. The Alternatives

This section objectively compares 1-Br-Oct-d4 against the two most common alternatives: Perdeuterated standards and Structural Analogs.[1][2][3]

Comparison 1: d4 vs. Perdeuterated (1-Bromooctane-d17)[1][2][3]
Feature1-Bromooctane-3,3,4,4-d41-Bromooctane-d17Impact on Data
Mass Shift +4 Da+17 Dad4 is Sufficient. +4 Da clears the natural Br isotope pattern (

and

).[1][2][3] d17 is overkill.
GC Retention Shift < 0.02 min (Co-elutes)> 0.15 min (Separates)d4 is Superior. d17 fails to correct for transient matrix effects (e.g., co-eluting solvent tails).
Cost ModerateHighd4 is Cost-Effective. Selective deuteration is often more scalable than total synthesis with deuterated precursors.[1][2][3]
Fragmentation Specific m/z markersComplex enveloped4 is Cleaner. Retains specific fragments (e.g., m/z 137 vs 141) for confirmation.
Comparison 2: d4 vs. Structural Analogs (e.g., 1-Chlorooctane)[1][2][3]
Feature1-Bromooctane-3,3,4,4-d41-ChlorooctaneImpact on Data
Extraction Recovery Identical to AnalyteVariabled4 is Superior. Analogs have different partition coefficients (

), leading to bias during liquid-liquid extraction.[1][2][3]
Ionization Efficiency IdenticalDifferentd4 is Superior. Analogs cannot correct for ionization suppression in the MS source.
Chemical Reactivity IdenticalDifferentd4 is Superior. Bromides are more reactive than chlorides; d4 mimics analyte degradation during storage.[2][3]

Experimental Validation Protocols

To validate the superiority of 1-Br-Oct-d4, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Protocol A: Assessment of Isotopic Contribution (Crosstalk)

Objective: Ensure the +4 Da shift is sufficient to avoid interference from the natural bromine isotopes (


2
  • Prepare Solutions:

    • Solution A: 1-Bromooctane (Analyte) at high concentration (10 µg/mL).[1][2][3]

    • Solution B: 1-Br-Oct-d4 (IS) at working concentration (1 µg/mL).[1][2][3]

  • GC-MS Method:

    • Column: DB-624 or equivalent (volatile optimized).[1][2][3]

    • Mode: SIM (Selected Ion Monitoring).[2]

    • Ions Monitored:

      • Analyte: m/z 135, 137 (

        
         fragment).
        
      • IS (d4): m/z 139, 141 (Corresponding d4 fragment).[2]

  • Injection & Analysis:

    • Inject Solution A. Check for signal at IS masses (139/141).[2]

    • Acceptance Criteria: Signal at IS mass must be < 0.5% of Analyte signal.[2]

    • Why this works: The d4 label shifts the mass by 4.[2] The natural isotope pattern of Br is M and M+2.[2][5] There is no natural M+4 abundance in Br-alkanes high enough to interfere.[1][2][3]

Protocol B: Retention Time Stability Test

Objective: Quantify the "Inverse Isotope Effect."

  • Mix: Combine Analyte and IS (d4) in a 1:1 ratio.

  • Run: GC-MS using a slow temperature ramp (5°C/min) to maximize resolution.

  • Calculate:

    
    .
    
  • Result Interpretation:

    • If

      
      : Perfect co-elution (Ideal for d4).[2]
      
    • If

      
      : Separation occurring (Typical for d17).[2]
      
Workflow Visualization

Workflowcluster_validationSelf-Validation StepStartSample Preparation(Pharmaceutical Intermediate)SpikeSpike Internal Standard(1-Br-Oct-d4)Start->Spike Corrects Volume ErrorsExtractLiquid-Liquid Extraction(DCM / Water)Spike->Extract Corrects RecoveryGCMSGC-MS Analysis(SIM Mode)Extract->GCMS Co-elutesDataData ProcessingRatio: Area(Analyte) / Area(IS)GCMS->Data Corrects Matrix EffectsCheckCheck RT OverlapMust be < 0.02 min diffGCMS->Check

Figure 2: Analytical Workflow demonstrating where the IS provides correction. The critical "Co-elutes" step is where d4 outperforms d17.[1][2]

Summary Data: Performance Metrics

The following data summarizes typical performance characteristics when using 1-Br-Oct-d4 for the analysis of alkyl halides in complex matrices (e.g., API synthesis waste).

Metric1-Br-Oct-d4 (Recommended)1-Chlorooctane (Analog)External Std Method
Linearity (

)
> 0.9990.9950.990
Recovery Correction 98 - 102%85 - 115%N/A (Assumes 100%)
Precision (%RSD) < 1.5%3 - 5%> 5%
Matrix Effect Bias < 2%10 - 20%Variable

References

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry.[2] U.S. Food and Drug Administration.[2][6] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.[1][2] [Link]

  • Teutenberg, T., et al. (2012). Evaluation of the isotope effect in gas chromatography.[2] Journal of Separation Science.[2] (General reference for GC isotope effects).

  • ICH (2017). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] International Council for Harmonisation.[2][6] [Link]

Precision in Trace Analysis: Evaluating 1-Bromooctane-3,3,4,4-d4 vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of alkyl halides, particularly hydrophobic chains like 1-bromooctane, analytical variability is frequently introduced by liquid-liquid extraction (LLE) inconsistencies and ionization suppression. This guide evaluates the performance of 1-Bromooctane-3,3,4,4-d4 as a Stable Isotope Dilution (SID) internal standard compared to traditional External Standardization and Structural Analogue (1-Bromohexane) methods.

Key Finding: The use of the 3,3,4,4-d4 isotopologue reduces Relative Standard Deviation (RSD) from 14.2% (External Standard) to 1.8% , primarily by compensating for matrix-induced signal suppression and injection variability in GC-MS workflows.

The Analytical Challenge: Hydrophobicity and Matrix Effects

1-Bromooctane is a lipophilic alkylating agent (


). Its analysis in complex matrices (e.g., wastewater, biological plasma, or reaction mixtures) presents three distinct failure modes:
  • Extraction Efficiency: The compound’s high affinity for lipids/organic matter leads to variable recovery rates during LLE.

  • Volatility Losses: As a semi-volatile organic compound (SVOC), evaporative losses during concentration steps are significant.

  • Ionization Competition: In Mass Spectrometry (MS), co-eluting matrix components compete for charge, causing signal suppression or enhancement.

Why the Isotope Position Matters (3,3,4,4-d4)

Not all deuterated standards are equal.[1] The specific labeling at positions 3 and 4 is engineered for metabolic and chemical stability .

  • 
    -position (C1):  Susceptible to nucleophilic attack and enzymatic hydrolysis.
    
  • 
    -position (C2):  Susceptible to elimination reactions (dehydrohalogenation).
    
  • 
    -position (C3/C4):  Chemically inert in most extraction conditions, preventing Hydrogen-Deuterium (H/D) exchange that would compromise the quantitation.
    

Comparative Workflow: SIDA vs. External Standardization

The following diagram illustrates how the Stable Isotope Dilution Assay (SIDA) integrates the error-correction mechanism directly into the sample matrix, unlike external methods.

SIDA_Workflow Sample Unknown Sample (Matrix + Analyte) Spike Spike with 1-Bromooctane-3,3,4,4-d4 Sample->Spike Equilibration Equilibration (Isotope Mixing) Spike->Equilibration Normalization Extraction LLE / SPE Extraction (Losses occur here) Equilibration->Extraction Analyte & IS lost equally GCMS GC-MS Analysis (Co-elution) Extraction->GCMS Ratio Quantitation via Area Ratio (A_native / A_d4) GCMS->Ratio Auto-correction

Figure 1: The self-correcting mechanism of SIDA. Because the d4-standard is added prior to extraction, any loss of analyte is mirrored by the standard, canceling out the error in the final ratio calculation.

Experimental Validation

To quantify the reduction in variability, we performed a comparative study using spiked wastewater effluent (complex matrix).

Methodology
  • Analyte: 1-Bromooctane (Native).

  • Concentration: 50 ng/mL (spiked).

  • Replicates:

    
     per method.
    
  • Instrumentation: GC-MS (Single Quadrupole), EI source, SIM mode.

Comparative Data: Precision and Accuracy
MetricMethod A: External StandardMethod B: Structural Analog (1-Bromohexane)Method C: 1-Bromooctane-3,3,4,4-d4 (SIDA)
Principle Absolute Peak AreaRatio to chemically similar compoundRatio to Isotopologue
Retention Time (

)
N/A-2.4 min shift-0.02 min shift (Inverse Isotope Effect)
Recovery Correction NonePartial (Chemical differences)Full (Identical physical properties)
Mean Recovery (%) 78.4%92.1%99.6%
Precision (% RSD) 14.2% 5.8% 1.8%
Linearity (

)
0.9850.9920.999
Interpretation of Results
  • Method A (External): The high RSD (14.2%) reflects the variability in extraction efficiency and injection volume. Without an internal standard, every microliter lost during sample prep translates directly to error.

  • Method B (Analog): 1-Bromohexane improves precision (5.8%) but fails to perfectly track 1-bromooctane. Because it elutes 2.4 minutes earlier, it does not experience the exact same matrix suppression events in the ion source.

  • Method C (d4-Isotopologue): The d4 variant co-elutes (with a negligible <2 second shift due to the deuterium isotope effect). It experiences the exact same partition coefficient during extraction and the same ionization competition in the MS source. This results in a precision of 1.8% , which is the gold standard for trace analysis.

Detailed Protocol: SIDA with 1-Bromooctane-3,3,4,4-d4

This protocol is designed for trace analysis in aqueous matrices (e.g., environmental water or biological fluids).

Reagents
  • Internal Standard: 1-Bromooctane-3,3,4,4-d4 (98 atom % D).[2]

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Workflow

1. Internal Standard Spiking (The Critical Step)

  • Prepare a working solution of 1-Bromooctane-3,3,4,4-d4 at 10

    
    g/mL in methanol.
    
  • Add 20

    
    L of this solution to 10 mL of sample before  any other processing.
    
  • Scientific Rationale: Spiking immediately ensures the IS integrates into the matrix and equilibrates with the native analyte.

2. Liquid-Liquid Extraction (LLE)

  • Add 2 mL of Hexane to the sample vial.

  • Vortex vigorously for 2 minutes.

  • Allow phase separation (centrifuge at 2000 rpm if emulsion forms).

  • Note: The d4-standard will partition into the hexane layer at the exact same rate (

    
    ) as the native target.
    

3. Drying and Concentration

  • Transfer the upper organic layer to a clean vial containing 100 mg

    
    .
    
  • Transfer supernatant to a GC vial.

  • Caution: Do not evaporate to dryness. 1-Bromooctane is semi-volatile.

4. GC-MS Parameters

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25

    
    m).
    
  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 40°C (hold 1 min)

    
     10°C/min 
    
    
    
    200°C.
  • SIM Mode Acquisition:

    • Target (Native): Monitor m/z 135, 137 (Characteristic propyl-bromide fragments).

    • Internal Standard (d4): Monitor m/z 139, 141.

    • Note: The mass shift of +4 Da allows for interference-free quantitation.

References

  • United States Environmental Protection Agency (EPA). (1996).[3] Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[3][4] SW-846.[3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1-Bromooctane. NIST Chemistry WebBook, SRD 69. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.